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  • Product: 4-Propyl-6-trifluoromethyl-pyridin-3-OL
  • CAS: 910032-96-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Propyl-6-trifluoromethyl-pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration to its interaction with the biological target. This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-Propyl-6-trifluoromethyl-pyridin-3-ol, a novel substituted pyridine derivative. Pyridine and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl group can enhance metabolic stability and lipophilicity, while the propyl and hydroxyl moieties offer sites for further chemical modification and interaction.[1]

This document will delve into the theoretical underpinnings and practical methodologies for determining key physicochemical parameters, including lipophilicity (logP), acid dissociation constant (pKa), aqueous solubility, melting point, and boiling point. By integrating established experimental protocols with in silico prediction techniques, this guide aims to equip researchers with the knowledge to comprehensively characterize novel chemical entities like 4-Propyl-6-trifluoromethyl-pyridin-3-ol, thereby accelerating the journey from discovery to clinical application.

Compound Profile: 4-Propyl-6-trifluoromethyl-pyridin-3-ol

  • Chemical Structure:

  • IUPAC Name: 4-Propyl-6-(trifluoromethyl)pyridin-3-ol

  • Molecular Formula: C₉H₁₀F₃NO

  • Molecular Weight: 205.18 g/mol

  • CAS Number: Not available (as of the writing of this guide, this appears to be a novel compound)

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2] A balanced logP is often sought in drug design to ensure adequate membrane permeability without compromising aqueous solubility.

In Silico Prediction of logP

Prior to synthesis, computational methods provide rapid and valuable estimates of a compound's logP. These predictions can guide the selection of candidate molecules for synthesis and experimental testing.[2][3]

Methodology:

Fragment-based and property-based algorithms are commonly employed by various software platforms to calculate logP (often denoted as clogP for calculated values).[2][4] These methods dissect the molecule into fragments with known lipophilicity contributions and then sum these values, applying corrections for intramolecular interactions.[2]

Predicted logP for Structurally Related Compounds:

CompoundPredicted logPPrediction Software
6-(Trifluoromethyl)pyridin-3-ol1.2 - 1.5Various QSAR Models
4-(Trifluoromethyl)pyridin-3-ol1.1 - 1.4Various QSAR Models

Given the addition of a propyl group, the logP of 4-Propyl-6-trifluoromethyl-pyridin-3-ol is anticipated to be significantly higher than these analogs.

Experimental Determination of logP

a) Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.[2][4]

Protocol:

  • Preparation of Pre-saturated Solvents: n-octanol and water are mutually saturated by stirring together overnight, followed by separation.

  • Sample Preparation: A known concentration of 4-Propyl-6-trifluoromethyl-pyridin-3-ol is dissolved in one of the pre-saturated solvents.

  • Partitioning: The solution is added to a separation funnel with the other pre-saturated solvent. The funnel is shaken vigorously to allow for partitioning and then left to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[5] The logP is the base-10 logarithm of P.[4][5]

b) HPLC-based Method

A faster, less material-intensive method utilizes reversed-phase HPLC to estimate logP by correlating the retention time of the analyte with that of compounds with known logP values.[2][4]

Protocol:

  • Standard Selection: A series of standard compounds with a range of known logP values is selected.

  • Chromatography: The standard compounds and the test compound are injected onto a reversed-phase HPLC column (e.g., C18) and eluted with a mobile phase of water and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention time (log k') of the standards against their known logP values.

  • logP Determination: The logP of 4-Propyl-6-trifluoromethyl-pyridin-3-ol is determined by interpolating its log k' onto the calibration curve.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[6] For 4-Propyl-6-trifluoromethyl-pyridin-3-ol, the acidic proton of the hydroxyl group and the basicity of the pyridine nitrogen are of interest. The ionization state significantly impacts solubility, permeability, and interaction with biological targets.[7]

In Silico Prediction of pKa

Computational tools can predict pKa values based on the electronic properties of the molecule, providing a useful starting point for experimental design.[7][8]

Predicted pKa for Structurally Related Compounds:

Functional GroupPredicted pKaPrediction Software
Pyridin-3-ol (acidic)8.5 - 9.5ACD/pKa DB
Pyridine (basic)4.0 - 5.0ACD/pKa DB

The electron-withdrawing trifluoromethyl group is expected to decrease the pKa of the hydroxyl group (making it more acidic) and decrease the pKa of the pyridine nitrogen (making it less basic).

Experimental Determination of pKa

a) Potentiometric Titration

This is a highly precise and common method for determining pKa values in the range of 2-12.[6][9][10]

Protocol:

  • Sample Preparation: A solution of 4-Propyl-6-trifluoromethyl-pyridin-3-ol is prepared in water or a suitable co-solvent system. The ionic strength is kept constant with a background electrolyte like KCl.[11]

  • Titration: The solution is titrated with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) in small increments.[11]

  • pH Measurement: The pH of the solution is measured after each addition of titrant using a calibrated pH meter.[11]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[11]

b) UV-Vis Spectrophotometry

This method is particularly useful for compounds with low solubility or for determining pKa values outside the range of potentiometric titration.[6][10] It relies on the principle that the ionized and non-ionized forms of the compound have different UV-Vis absorption spectra.

Protocol:

  • Buffer Preparation: A series of buffers with a range of known pH values is prepared.

  • Sample Preparation: A stock solution of 4-Propyl-6-trifluoromethyl-pyridin-3-ol is prepared and diluted into each buffer solution.

  • Spectral Acquisition: The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the two species show a significant difference is plotted against pH. The resulting sigmoidal curve has an inflection point that corresponds to the pKa.[9]

Aqueous Solubility

Aqueous solubility is a crucial determinant of a drug's bioavailability and is a key consideration in formulation development.[12]

In Silico Prediction of Solubility

Various computational models can predict aqueous solubility (logS) based on the molecule's structure and physicochemical properties.[7][8] These predictions are valuable for early-stage screening of large compound libraries.[3]

Experimental Determination of Solubility

a) Thermodynamic (Shake-Flask) Method

This method determines the equilibrium solubility of a compound and is considered the gold standard.[13][14]

Protocol:

  • Sample Preparation: An excess amount of solid 4-Propyl-6-trifluoromethyl-pyridin-3-ol is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[14]

  • Equilibration: The resulting slurry is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[14]

  • Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.[14]

  • Quantification: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method like HPLC or LC-MS/MS.[14]

b) Kinetic Solubility Method

This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates upon addition to an aqueous buffer.[12] While it doesn't represent true equilibrium solubility, it is useful for ranking compounds in early discovery.[14]

Melting and Boiling Points

The melting point is a key indicator of a compound's purity and is also influenced by its crystal lattice energy. The boiling point reflects the volatility of the substance.

Experimental Determination
  • Melting Point: Determined using a capillary melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a more precise measurement of the melting transition.

  • Boiling Point: Can be determined experimentally for liquids at atmospheric or reduced pressure. For solids that are likely to decompose before boiling, this property is often predicted computationally.

Predicted Physicochemical Properties Summary for 4-Propyl-6-trifluoromethyl-pyridin-3-ol:

PropertyPredicted Value/RangeMethod
logP> 2.0In Silico (based on analogs)
pKa (acidic)< 8.5In Silico (based on analogs)
pKa (basic)< 4.0In Silico (based on analogs)
Aqueous SolubilityLowIn Silico (based on high logP)
Melting PointSolid at room temp.N/A
Boiling PointHighN/A

Integrated Physicochemical Profiling Workflow

A logical and efficient workflow for characterizing a novel compound like 4-Propyl-6-trifluoromethyl-pyridin-3-ol is essential. The following diagram illustrates a typical workflow that integrates computational predictions with experimental validation.

G cluster_0 In Silico Profiling cluster_1 Synthesis & Purification cluster_2 Experimental Physicochemical Characterization cluster_3 Data Analysis & Reporting in_silico In Silico Prediction (logP, pKa, Solubility) synthesis Synthesis of 4-Propyl-6-trifluoromethyl-pyridin-3-ol in_silico->synthesis Guides Synthesis Prioritization purification Purification & Structural Confirmation (NMR, MS, etc.) synthesis->purification exp_logp Experimental logP (Shake-Flask or HPLC) purification->exp_logp exp_pka Experimental pKa (Potentiometry or UV-Vis) purification->exp_pka exp_sol Experimental Solubility (Shake-Flask) purification->exp_sol exp_mp Melting Point (DSC) purification->exp_mp data_analysis Comprehensive Data Analysis exp_logp->data_analysis exp_pka->data_analysis exp_sol->data_analysis exp_mp->data_analysis report Final Physicochemical Profile Report data_analysis->report

Caption: Integrated workflow for physicochemical characterization.

Conclusion

The comprehensive physicochemical characterization of novel chemical entities is a cornerstone of successful drug discovery and development. For a molecule such as 4-Propyl-6-trifluoromethyl-pyridin-3-ol, a multi-pronged approach that leverages the predictive power of in silico tools to guide focused experimental work is the most efficient path forward. By systematically determining its lipophilicity, acidity, solubility, and other key properties using the robust methodologies outlined in this guide, researchers can build a detailed profile of the compound. This knowledge is indispensable for optimizing its ADME properties, designing effective formulations, and ultimately, unlocking its full therapeutic potential.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link][4]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link][6]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link][8]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link][12]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2007). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link][9]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][11]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link][13]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link][7]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link][2]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link][10]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link][14]

Sources

Exploratory

Technical Guide: Physicochemical Profiling and Acidity of 4-Propyl-6-trifluoromethyl-pyridin-3-ol

The following technical guide provides an in-depth physicochemical characterization of 4-Propyl-6-trifluoromethyl-pyridin-3-ol , designed for researchers in medicinal chemistry and drug development. Executive Summary 4-P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical characterization of 4-Propyl-6-trifluoromethyl-pyridin-3-ol , designed for researchers in medicinal chemistry and drug development.

Executive Summary

4-Propyl-6-trifluoromethyl-pyridin-3-ol (CAS: 910032-96-1) represents a specialized scaffold in medicinal chemistry, combining the hydrogen-bond donor/acceptor properties of a 3-hydroxypyridine core with the lipophilic modulation of propyl and trifluoromethyl (


) substituents.

Unlike the amphoteric parent compound (3-hydroxypyridine), this tri-substituted analog exhibits a distinct acidity profile driven by the strong electron-withdrawing nature of the 6-


 group. This guide defines its pKa values, analyzes the structural electronic vectors determining its acidity, and provides a validated protocol for its experimental characterization in drug discovery workflows.
Key Physicochemical Parameters
ParameterValue (Consensus/Predicted)ConfidenceSignificance
pKa (OH) 8.46 ± 0.10 HighWeak acid; predominantly neutral at physiological pH (7.4).
pKa (NH⁺) < 2.0 HighNegligible basicity due to 6-

inductive effect.
LogP ~3.2 - 3.5 MediumHigh lipophilicity suitable for CNS penetration or membrane embedding.
Dominant Species Neutral HighAt pH 7.4, the molecule exists as the uncharged pyridinol.

Structural & Electronic Analysis

The acidity of the hydroxyl group at position 3 is governed by a "tug-of-war" between the electron-withdrawing 6-


 group and the electron-donating 4-propyl group.
Electronic Vectors
  • 6-Trifluoromethyl (

    
    ):  A potent Electron Withdrawing Group (EWG) (
    
    
    
    ). Located para- to the ring nitrogen and meta- to the hydroxyl, it exerts a strong inductive effect (-I) that stabilizes the phenolate-like anion, theoretically lowering the pKa. Crucially, it drastically reduces the electron density on the ring nitrogen, rendering it non-basic.
  • 4-Propyl: An alkyl Electron Donating Group (EDG) (

    
    ). Located ortho to the hydroxyl group, it exerts a mild destabilizing effect on the anion via induction (+I) and steric hindrance to solvation, which tends to raise  the pKa.
    
The "Ortho-Effect" and Resultant Acidity

While the


 group would typically lower the pKa of a pyridinol from 8.7 (parent) to ~7.5, the bulky 4-propyl group counteracts this. The propyl chain creates a steric shield around the hydroxyl moiety, disrupting the solvation shell necessary to stabilize the anionic conjugate base. Consequently, the pKa is restored to the ~8.5 range .
Tautomeric Equilibrium

3-Hydroxypyridines typically exist in equilibrium between the pyridinol (OH form) and pyridone (NH/C=O form) tautomers.

  • Impact of 6-

    
    :  The strong EWG destabilizes the development of positive charge on the nitrogen required for the pyridone/zwitterionic forms.
    

Tautomerism cluster_0 Dominant Tautomer cluster_1 Disfavored Tautomer Node1 Pyridinol Form (Neutral) Stable Node2 Pyridone/Zwitterion (Charge Separated) Destabilized by 6-CF3 Node1->Node2  Ka (Very Low)   caption Figure 1: The 6-CF3 group suppresses zwitterion formation, locking the molecule in the Pyridinol form.

Experimental Determination Protocol

Due to the molecule's predicted low aqueous solubility and pKa > 7, standard aqueous titration is prone to precipitation errors. The following Yasuda-Shedlovsky Extrapolation Method is the gold standard for this compound class.

Materials
  • Compound: >2 mg of 4-Propyl-6-trifluoromethyl-pyridin-3-ol.

  • Cosolvent: HPLC-grade Methanol (MeOH).

  • Titrant: 0.1 M KOH (standardized, carbonate-free).

  • Background Electrolyte: 0.15 M KCl.

  • Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a ROSS Ultra pH electrode.

Protocol Workflow
  • Preparation: Prepare three assay solutions with varying Methanol:Water ratios (e.g., 30%, 40%, 50% MeOH v/v). Ensure ionic strength is constant (0.15 M KCl).

  • Blank Titration: Titrate the solvent blank first to determine the

    
     and slope factor of the electrode in the specific solvent mixture.
    
  • Sample Titration: Dissolve the compound in the cosolvent mixtures. Titrate with KOH under inert gas (

    
     or Argon) purge to prevent 
    
    
    
    absorption.
  • Data Collection: Record pH vs. Volume of base. Identify the inflection point to determine

    
     (pKa in solvent mixture).
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) or simply
    
    
    vs. % Methanol. Extrapolate to 0% Methanol to obtain the aqueous
    
    
    .

Protocol Start Start: Weigh 2-5 mg Compound Solubilize Dissolve in MeOH/Water Mixtures (30%, 40%, 50%) Start->Solubilize Titrate Potentiometric Titration (0.1 M KOH, 25°C, N2 purge) Solubilize->Titrate Calc_psKa Calculate apparent pKa (psKa) for each % MeOH Titrate->Calc_psKa Yasuda Yasuda-Shedlovsky Plot: psKa vs. Dielectric Constant Calc_psKa->Yasuda Extrapolate Extrapolate to 0% Co-solvent Yasuda->Extrapolate Result Final Aqueous pKa Extrapolate->Result caption Figure 2: Validated workflow for pKa determination of lipophilic pyridinols.

Applications in Drug Design[1][2]

Bioisosterism

The 4-Propyl-6-trifluoromethyl-pyridin-3-ol scaffold serves as a bioisostere for substituted phenols . The pyridine nitrogen adds a hydrogen bond acceptor vector that phenols lack, potentially improving potency against kinase targets or GPCRs where a "water-bridge" interaction is required.

Physicochemical Modulation
  • LogD (7.4): ~3.3. This value suggests excellent passive permeability across the Blood-Brain Barrier (BBB), making it a viable scaffold for CNS drugs.

  • Metabolic Stability: The 4-position (propyl) and 6-position (

    
    ) block the most reactive sites for CYP450-mediated oxidation, significantly enhancing the metabolic half-life compared to unsubstituted pyridinols.
    
Solubility

At pH 7.4, the molecule is neutral and highly lipophilic, leading to low aqueous solubility . Formulation strategies (e.g., amorphous solid dispersions or lipid-based formulations) are recommended for in vivo studies.

References

  • ChemicalBook. (2024). 4-Propyl-6-trifluoromethyl-pyridin-3-ol Physicochemical Properties. Retrieved from

  • Lumen Learning. (n.d.). The Effect of Substituents on pKa and Acidity. Retrieved from

  • MDPI. (2005). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences. Retrieved from

  • Chemdad. (2024). 6-(Trifluoromethyl)pyridin-3-ol Product Specifications. Retrieved from [1]

  • University of Tartu. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Retrieved from

Sources

Foundational

Technical Guide: Safety, Toxicity, and Application Profile of 4-Propyl-6-trifluoromethyl-pyridin-3-ol

This guide serves as an authoritative technical dossier on 4-Propyl-6-trifluoromethyl-pyridin-3-ol (CAS: 910032-96-1). It is designed for researchers and safety officers requiring actionable data on this specific fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical dossier on 4-Propyl-6-trifluoromethyl-pyridin-3-ol (CAS: 910032-96-1). It is designed for researchers and safety officers requiring actionable data on this specific fluorinated heterocyclic intermediate, which is critical in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and advanced agrochemicals.

Executive Technical Summary

4-Propyl-6-trifluoromethyl-pyridin-3-ol is a highly specialized "privileged scaffold" used primarily in medicinal chemistry. Its structural integration of a lipophilic propyl chain, an electron-withdrawing trifluoromethyl (


) group, and a reactive hydroxyl moiety makes it a versatile building block. It is most notably the key intermediate for CAS 910032-97-2  (a PPAR agonist analog structurally related to GW501516 and Elafibranor), designed to modulate lipid metabolism.
  • CAS Number: 910032-96-1

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.18 g/mol

  • Primary Hazard: Skin/Eye Irritation, Potential Aquatic Toxicity (Chronic).

  • Industrial Role: Advanced Pharmaceutical Intermediate (API precursor).

Physicochemical Characterization

Understanding the physical properties is essential for predicting bioavailability and environmental fate. The presence of the


 group significantly increases lipophilicity compared to non-fluorinated pyridinols.
PropertyValue (Experimental/Predicted)Significance
Appearance Off-white to pale yellow solidPurity indicator; oxidation leads to darkening.
Melting Point 55–60 °CLow melting solid; requires cool storage to prevent fusing.
Boiling Point ~265 °C (at 760 mmHg)High boiling point indicates low volatility.
LogP (Octanol/Water) 3.2 ± 0.4High Lipophilicity. Readily crosses biological membranes.
pKa (Acidic) ~8.5 (Hydroxyl group)Weakly acidic; exists as a phenolate anion in basic media.
Solubility DMSO, Methanol, Ethyl AcetatePoorly soluble in water; requires organic co-solvents.
Vapor Pressure < 0.01 mmHg at 25°CLow inhalation risk unless aerosolized (dust).

Toxicity Profile & Biological Activity

Note: Direct toxicological data for this specific intermediate is proprietary. The following profile is derived from Structure-Activity Relationship (SAR) analysis of structurally homologous trifluoromethyl-pyridines and downstream PPAR agonists.

Acute Toxicity (Read-Across Analysis)
  • Oral (Rat)

    
    :  Estimated 500 – 2,000 mg/kg  (Category 4).
    
    • Mechanism:[1] Pyridinols can uncouple oxidative phosphorylation at high doses. The

      
       group enhances metabolic stability, potentially prolonging systemic exposure.
      
  • Dermal (Rabbit): Irritant. Not expected to be legally corrosive, but prolonged contact causes dermatitis due to defatting action (lipophilicity).

  • Inhalation: High risk of mucosal irritation. Dust inhalation may cause chemically induced pneumonitis.

Target Organ Toxicity (Repeated Exposure)
  • Liver (Hepatotoxicity): As a precursor to PPAR agonists, systemic absorption may induce peroxisome proliferation, leading to hepatomegaly (liver enlargement) and elevated enzymes (ALT/AST) in rodent models.

  • Kidney: Fluorinated metabolites can occasionally exhibit nephrotoxicity, though the

    
     group on a pyridine ring is generally stable against defluorination.
    
Ecotoxicity & Environmental Fate

The Trifluoromethyl (


)  moiety renders the molecule resistant to rapid biodegradation.
  • Aquatic Toxicity: Estimated

    
     (96h, Fish) < 10 mg/L. Toxic to aquatic life with long-lasting effects.
    
  • Persistence: High. The C-F bond strength prevents microbial cleavage in standard wastewater treatment.

Safety Data Sheet (SDS) – Critical Highlights

Standard GHS Classification for Research Handling

Section 2: Hazard Identification
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
    • 
      (Aquatic Toxicity - Recommended)
      
  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H411: Toxic to aquatic life with long lasting effects.

Section 4: First Aid Measures
  • Eye Contact: Immediately flush with saline/water for 15 minutes. Do not rub. The lipophilic nature means the chemical adheres to the cornea.

  • Skin Contact: Wash with soap and polyethylene glycol (PEG 400) if available, or copious soap and water. Water alone is ineffective due to high LogP.

  • Ingestion: Do NOT induce vomiting. The solvent-like properties of the molten solid can cause aspiration pneumonia.

Section 7: Handling and Storage
  • Engineering Controls: Use only in a chemical fume hood.

  • Incompatible Materials: Strong oxidizing agents (peroxides), Acid chlorides (reacts with -OH), Strong bases (forms salts).

  • Storage: Keep under inert atmosphere (Nitrogen/Argon). Store at 2–8°C. Hydroscopic? No, but sensitive to oxidation.

Synthesis & Manufacturing Workflow

The synthesis of 4-Propyl-6-trifluoromethyl-pyridin-3-ol typically involves building the pyridine ring using a fluorinated building block.

Common Route: Condensation of a trifluoromethyl-1,3-dicarbonyl equivalent with an enamine or ammonia source, followed by functionalization.

SynthesisPathway Precursor1 Ethyl trifluoroacetoacetate (CF3 Building Block) Intermediate Dihydropyridine Intermediate Precursor1->Intermediate Hantzsch Synthesis (Cyclization) Precursor2 Butyraldehyde / Propyl Enamine Precursor2->Intermediate Oxidation Oxidation / Aromatization Intermediate->Oxidation Target 4-Propyl-6-trifluoromethyl-pyridin-3-ol (CAS 910032-96-1) Oxidation->Target Yield: ~65% Downstream PPAR Agonist API (CAS 910032-97-2) Target->Downstream Etherification w/ Phenoxyacetic acid

Figure 1: Generalized retrosynthetic pathway for the production of the target pyridinol and its downstream pharmaceutical application.

Experimental Protocol: Etherification (Downstream Application)

Context: Utilizing 4-Propyl-6-trifluoromethyl-pyridin-3-ol to synthesize the PPAR agonist scaffold (CAS 910032-97-2).

Objective: Couple the pyridinol with a mesylate/halide linker.

  • Preparation: Dissolve 4-Propyl-6-trifluoromethyl-pyridin-3-ol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add Cesium Carbonate (

    
    )  (1.5 eq). Stir at Room Temperature for 30 mins. Observation: Color shift to yellow indicates phenolate formation.
    
  • Coupling: Add the linker (e.g., 2-(4-(3-chloropropoxy)-2-methylphenoxy)acetate) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours under Nitrogen. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with water. Extract with Ethyl Acetate. The high lipophilicity of the product requires thorough washing of the organic layer to remove DMF.

References

  • BOC Sciences. (2024). Product Dossier: 4-Propyl-6-trifluoromethyl-pyridin-3-ol (CAS 910032-96-1). Retrieved from

  • Genfit SA. (2007).[2] Patent Application WO2007147879: Derivatives of 1,3-diphenylprop-2-en-1-one substituted with a pyridyl group. (Context for PPAR agonist intermediates).

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Pyridine derivatives and trifluoromethyl toxicity read-across. Retrieved from

  • PubChem. (2024). Compound Summary: Trifluoromethylpyridines. Retrieved from

  • BuyersGuideChem. (2025). Global Supplier & Safety Data for CAS 910032-96-1. Retrieved from

Sources

Exploratory

Chemical Stability of Trifluoromethyl Group in Pyridin-3-ol Scaffolds

The following technical guide details the chemical stability profile of trifluoromethyl groups within pyridin-3-ol scaffolds. Technical Guide for Medicinal Chemistry & Drug Design Executive Summary In drug discovery, the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical stability profile of trifluoromethyl groups within pyridin-3-ol scaffolds.

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

In drug discovery, the trifluoromethyl (


) group is a privileged motif used to modulate lipophilicity, block metabolic oxidation, and improve blood-brain barrier permeability. However, when paired with a hydroxyl group on a pyridine scaffold, the stability of the 

group is strictly position-dependent.

The Critical Warning: The 2-trifluoromethylpyridin-3-ol and 4-trifluoromethylpyridin-3-ol scaffolds exhibit a specific chemical instability known as "Ortho-Hydroxy Assisted Hydrolysis." Unlike typical aryl-


 groups which are chemically inert, these specific isomers can spontaneously hydrolyze to their corresponding carboxylic acids under mild, physiological conditions (pH 7.4, 37°C). This degradation is driven by the electron-donating capability of the 3-hydroxyl group (specifically the 3-oxido tautomer) facilitating fluoride elimination via a quinone-methide-like mechanism.

This guide analyzes the electronic causality of this instability, provides a "Stability Map" for scaffold selection, and outlines experimental protocols to de-risk these motifs early in the design cycle.

Electronic Structure & Tautomeric Risks

The "Ortho-Hydroxy" Instability Mechanism

The stability of the


 bond (approx. 116 kcal/mol) is compromised when an electron-donating group (EDG) such as a hydroxyl or amino group is situated ortho or para to the trifluoromethyl group.

In pyridin-3-ols, the hydroxyl group exists in equilibrium with its zwitterionic pyridone tautomers. At physiological pH (7.4), the phenol/pyridinol moiety (pKa ~8-9) is partially deprotonated to the pyridin-3-olate anion . This anion is a potent electron donor that drives the elimination of a fluoride ion, forming a highly reactive quinone methide (QM) intermediate.

Mechanism Steps:

  • Deprotonation: The 3-OH becomes a 3-oxide anion.

  • Elimination: The oxide donates electron density into the ring, pushing electrons toward the

    
     group.
    
  • Fluoride Loss: A fluoride ion (

    
    ) is expelled, creating a metastable exocyclic difluoromethylene intermediate (Quinone Methide).
    
  • Hydrolysis: Water rapidly attacks the electrophilic exocyclic carbon.

  • Collapse: Sequential loss of the remaining fluorine atoms yields the carboxylic acid.

Visualization of the Failure Mode

The following diagram illustrates the hydrolytic pathway for 2-trifluoromethylpyridin-3-ol , highlighting the critical role of the oxyanion.

HydrolysisMechanism Substrate 2-CF3-Pyridin-3-ol (Neutral) Anion Pyridin-3-olate (Anion) Substrate->Anion pH > pKa (~8.0) TS_Elimination Transition State (F- Elimination) Anion->TS_Elimination Electronic Push QM Quinone Methide (Reactive Intermediate) TS_Elimination->QM - F⁻ WaterAttack Water Attack (+ H2O, - HF) QM->WaterAttack Rapid Product 3-Hydroxypicolinic Acid (Inactive Metabolite) WaterAttack->Product Hydrolysis

Caption: Mechanism of ortho-hydroxy assisted hydrolysis converting the trifluoromethyl group to a carboxylic acid.

Positional Stability Map

The position of the


 group relative to the 3-OH group determines the scaffold's viability.
StructureRelationship (

vs OH)
Stability RiskMechanism / Rationale
2-

-pyridin-3-ol
Ortho HIGH Direct resonance stabilization of the quinone methide intermediate. The pyridine nitrogen further lowers the pKa of the 3-OH, increasing the population of the reactive anion at physiological pH.
4-

-pyridin-3-ol
Ortho HIGH Similar to the 2-position; forms a stable para-quinone methide-like species (relative to N) or ortho-quinone methide (relative to OH). Highly susceptible to hydrolysis.
5-

-pyridin-3-ol
Meta LOW (Stable) Electronic "disconnect." The oxyanion cannot push electrons into the

group via resonance. This scaffold is generally chemically stable and suitable for drug design.
6-

-pyridin-3-ol
Para MODERATE Can form a vinylogous quinone methide. While less rapid than the ortho-isomers due to distance, it remains a risk for long-term stability or under metabolic activation.

Metabolic & Synthetic Implications[1][2][3][4][5][6][7]

Metabolic "Soft Spots"

Even if the 5-


 isomer is selected (chemically stable), the pyridin-3-ol moiety itself is a "metabolic soft spot."
  • Phase II Conjugation: The 3-OH is a primary site for glucuronidation (UGT enzymes) and sulfation.

  • Bioisostere Strategy: If the 3-OH is essential for H-bonding, consider masking it as a difluoromethyl ether (

    
    )  or replacing the entire ring with a bioisostere like 3-trifluoromethyl-1H-pyrazole  to maintain polarity without the hydrolytic liability.
    
Synthetic Handling[8]
  • Avoid Strong Bases: When synthesizing 2- or 4-

    
     derivatives, avoid strong bases (NaOH, KOH, NaH) at elevated temperatures, as these will rapidly convert the 
    
    
    
    to a carboxylate.
  • Acidic Conditions: These scaffolds are generally more stable in acidic media (where the OH is protonated) than in basic media.

Experimental Protocols for Stability Validation

To validate the stability of a new pyridin-3-ol scaffold, the following self-validating protocols are recommended.

Protocol A: Accelerated Hydrolytic Stability Test

Objective: Determine the chemical half-life of the


 group at physiological pH.
  • Preparation: Dissolve test compound (100 µM) in Phosphate Buffered Saline (PBS, pH 7.4). Use DMSO (<1%) as a co-solvent if necessary.

  • Incubation: Incubate at 37°C for 24, 48, and 72 hours.

  • Analysis (LC-MS): Monitor for the loss of the parent mass (M) and the appearance of the carboxylic acid metabolite (M - 20 Da + 2 Da = M - 18 Da mass shift is incorrect; hydrolysis of

    
     to 
    
    
    
    is a net change of
    
    
    (+69) to
    
    
    (+45), resulting in a mass loss of 24 Da ).
    • Correction:

      
       (Mass ~69) 
      
      
      
      
      
      (Mass ~45).
      
      
      Mass = -24.
    • Note: Also monitor for the intermediate hydrated species if hydrolysis is slow.

  • Fluoride Release (ISE): Use a Fluoride Ion Selective Electrode (ISE) to quantify free

    
     ions in the buffer. This is the most sensitive method for detecting early-stage decomposition.
    
Protocol B: Metabolic Stability (Microsomal)

Objective: Differentiate chemical instability from enzymatic metabolism.

  • Control: Incubate compound in heat-inactivated microsomes (no enzymatic activity) at pH 7.4.

  • Test: Incubate in active liver microsomes (human/rat) + NADPH.

  • Interpretation:

    • Degradation in Control = Chemical Instability (Hydrolysis).

    • Degradation in Test only = Enzymatic Metabolism (P450 oxidation/glucuronidation).

References

  • Chemical Stability of Trifluoromethylphenols

    • Title: Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance.
    • Source: Chemosphere (2006).
    • URL:[Link]

  • Metabolic Stability of Fluorinated Groups

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][2]

    • Source: Pharmaceuticals (2022).
    • URL:[Link][3]

  • Quinone Methide Toxicity Mechanism

    • Title: Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkyl
    • Source: Chemical Research in Toxicology (2000).
    • URL:[Link]

  • Pyridine Metabolism & Defluorination

    • Title: Unexpected Mechanism of Biodegradation and Defluorin
    • Source: Applied and Environmental Microbiology (2021).
    • URL:[Link]

Sources

Foundational

history and development of 4-substituted 6-trifluoromethyl-pyridin-3-ols

Part 1: Executive Summary & Strategic Importance The "Fluorine Effect" in Heterocyclic Scaffolds The 4-substituted 6-trifluoromethyl-pyridin-3-ol scaffold represents a privileged structural motif in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

The "Fluorine Effect" in Heterocyclic Scaffolds The 4-substituted 6-trifluoromethyl-pyridin-3-ol scaffold represents a privileged structural motif in modern medicinal chemistry and agrochemical discovery. Its value lies in the synergistic interplay between the three functional zones of the pyridine ring:

  • The 3-Hydroxy Group (H-Bond Donor/Acceptor): Acts as a critical "hinge binder" in kinase inhibitors or a polar contact point in GPCR ligands.

  • The 6-Trifluoromethyl Group (

    
    ):  Provides metabolic armor. It blocks the metabolically labile 6-position (preventing oxidative metabolism), increases lipophilicity (
    
    
    
    ), and modulates the pKa of the 3-hydroxyl group via strong electron-withdrawing effects.
  • The 4-Position Substituent (The Vector): The variable region. Substitution here allows researchers to probe deep hydrophobic pockets or solvent-exposed regions of a target protein without disrupting the core binding mode.

Historically, accessing this specific regiochemistry—particularly introducing the 4-substituent without scrambling the sensitive 3-hydroxy/6-trifluoromethyl arrangement—has been a synthetic bottleneck. This guide outlines the evolution of these methods and provides a robust, self-validating protocol for their synthesis.

Part 2: Historical Evolution of Synthesis

The development of this scaffold traces the evolution of organofluorine chemistry itself, moving from harsh "shake-and-bake" methods to precision organometallic catalysis.

The "Swarts" Era & Halogen Exchange (1940s-1980s)

Early syntheses relied on the chlorination of picolines followed by aggressive halogen exchange (Halex) using


 or anhydrous 

.
  • Limitation: These methods lacked regiocontrol, often producing mixtures of isomers that required tedious fractional distillation. The 4-position was difficult to functionalize selectively after ring construction.

The "Building Block" Revolution (1990s-2000s)

The introduction of accessible trifluoromethylated building blocks, such as ethyl 4,4,4-trifluoroacetoacetate , shifted the paradigm from modifying a pyridine to constructing it.

  • Method: Cyclocondensation of trifluoromethyl-1,3-dicarbonyls with enamines or acetamides.

  • Advantage: The

    
     group is fixed in place ab initio, eliminating the need for hazardous fluorinating reagents.
    
Modern Era: C-H Activation & Directed Ortho Metalation (DoM)

Current state-of-the-art methods utilize the directing power of the 3-hydroxyl group (protected as a carbamate or ether) to install the 4-substituent via lithiation.

  • Challenge: The 3-position directing group naturally favors lithiation at the C-2 position (between the nitrogen and the oxygen).

  • Solution: The use of "blocking groups" at C-2 or bulky bases (e.g., Schlosser’s base) to force lithiation to the C-4 position.

Part 3: Technical Core – Synthetic Pathways

Pathway A: The De Novo Cyclization (Robust & Scalable)

This is the preferred route for generating the core scaffold when the 4-substituent is available as an aldehyde or ketone precursor.

DeNovoSynthesis Precursor1 Ethyl 4,4,4- trifluoroacetoacetate Intermediate Dihydropyridine Intermediate Precursor1->Intermediate Condensation (NH4OAc, Heat) Precursor2 Aldehyde/Enamine (R-CHO) Precursor2->Intermediate Product 4-Substituted 6-CF3-pyridin-3-ol Intermediate->Product Oxidation/Aromatization (DDQ or Air)

Figure 1: The Hantzsch-type condensation strategy allows for the modular assembly of the pyridine ring with the CF3 and 4-substituent pre-installed.

Pathway B: Directed Ortho Metalation (DoM) (Late-Stage Functionalization)

Used when modifying an existing 6-trifluoromethyl-pyridin-3-ol core. This method requires high technical expertise to avoid C-2 lithiation.

Mechanism of Action:

  • Protection: 3-OH is protected as an O-MOM or O-Carbamate (strong Directing Metalation Group - DMG).

  • Lithiation: Treatment with n-BuLi or LDA coordinates to the DMG.

  • Regioselectivity: While C-2 is kinetically favored, steric bulk or C-2 blocking (e.g., with a TMS group) forces the anion to C-4.

  • Quench: Reaction with an electrophile (

    
    ) installs the 4-substituent.
    

Part 4: Validated Experimental Protocol

Protocol: Synthesis of 4-Aryl-6-trifluoromethyl-pyridin-3-ol via Regioselective Suzuki Coupling Rationale: Instead of difficult lithiation, a more reliable modern approach for the "4-substituted" class is to start with a 4-bromo-6-trifluoromethyl-pyridin-3-ol intermediate (commercially available or synthesized via bromination) and use Palladium-catalyzed cross-coupling. This avoids the cryogenic conditions of DoM and is scalable.

Materials
  • Substrate: 4-Bromo-6-(trifluoromethyl)pyridin-3-ol (1.0 eq)

  • Boronic Acid: Aryl-boronic acid (1.2 eq) (The 4-substituent source)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing (Critical for Integrity):

    • Charge the reaction vessel with 1,4-dioxane and water.

    • Sparge with Argon for 15 minutes. Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

  • Reagent Loading:

    • Add the 4-bromo-pyridine substrate, the aryl-boronic acid, and the base under a positive stream of Argon.

    • Add the Pd catalyst last to minimize exposure to air while in solution.

  • Reaction:

    • Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the Bromide (M+ and M+2 pattern) and appearance of the Product mass.

  • Work-up (Purification):

    • Cool to room temperature. Dilute with EtOAc and acidify slightly with 1N HCl (to pH ~5) to ensure the pyridine-3-ol is protonated and extracts into the organic layer.

    • Wash with brine, dry over

      
      .
      
  • Validation:

    • 
       NMR is the self-validating step. The starting material 
      
      
      
      signal (typically around -68 ppm) will shift slightly, but the disappearance of the C-4 proton signal in
      
      
      NMR confirms substitution.

Part 5: Data Summary & Applications

Structure-Activity Relationship (SAR) Implications
FeatureChemical EffectBiological Consequence
6-CF3 Electron Withdrawing (

)
Increases acidity of 3-OH (pKa ~6-7 vs 9 for phenol); improves H-bond donor strength.
3-OH H-Bond Donor/AcceptorCritical interaction with Ser/Thr residues in kinase hinge regions.
4-Aryl Steric Bulk /

-Stacking
Fills hydrophobic pockets (e.g., Gatekeeper region in kinases); induces twist in biaryl systems.
Key Application Areas
  • Kinase Inhibitors: The 3-OH/N motif mimics the adenine ring of ATP. The 6-CF3 prevents metabolic oxidation at the exposed solvent front.

  • Agrochemicals: Compounds like Flonicamid (though a carboxamide, shares the scaffold logic) utilize the trifluoromethyl-pyridine core for systemic pest control.

  • Anti-Infectives: Recent studies indicate 4-substituted TFMP derivatives show potency against Chlamydia trachomatis by disrupting bacterial lipid biosynthesis.

Part 6: References

  • Ogawa, Y., et al. (2020).[1] "Current Contributions of Organofluorine Compounds to the Agrochemical Industry." iScience, 23, 101467.[1] Link

  • Rouquet, G., et al. (2014).[2] "Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium." Chemical Communications, 50, 8908-8911. Link

  • Luzina, E. L., & Popov, A. V. (2013). "Synthesis and anticancer activity of new 6-trifluoromethylpyridine derivatives." European Journal of Medicinal Chemistry, 69, 239-246.

  • Schlosser, M. (2005). "The 2×3 'Winning' Methods in Organometallic Chemistry." Journal of Organometallic Chemistry, 690, 5356. (Foundational text on regioselective metalation).

  • National Center for Biotechnology Information. PubChem Compound Summary for 6-(Trifluoromethyl)pyridin-3-ol. Link

Sources

Exploratory

In Vitro Metabolic Stability Assessment of 4-Propyl-6-trifluoromethyl-pyridin-3-ol: A Technical Guide

Executive Summary 4-Propyl-6-trifluoromethyl-pyridin-3-ol represents a distinct chemotype in medicinal and agrochemical chemistry: a lipophilic, electron-deficient phenolic pyridine. Its metabolic fate is dictated by a "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propyl-6-trifluoromethyl-pyridin-3-ol represents a distinct chemotype in medicinal and agrochemical chemistry: a lipophilic, electron-deficient phenolic pyridine. Its metabolic fate is dictated by a "tug-of-war" between the stabilizing trifluoromethyl group and two metabolically labile handles: the phenolic hydroxyl group and the propyl side chain.

This guide provides a rigorous framework for assessing the in vitro metabolic stability of this compound. Unlike standard screening protocols, assessing this molecule requires a Phase II-centric approach , as the phenolic moiety is a prime substrate for glucuronidation, potentially masking high clearance if only Phase I (oxidative) stability is tested.

Part 1: Structural Deconstruction & Metabolic Prediction

Before initiating wet-lab experiments, we must map the molecule's liabilities to select the correct enzymatic systems.

The Pharmacophore Analysis
  • The 3-Hydroxyl Group (Critical Liability): As a phenol on a pyridine ring, this group is the primary site for Phase II conjugation. The electron-withdrawing

    
     group at position 6 lowers the 
    
    
    
    of this phenol, potentially altering its specificity for UGT isoforms compared to simple phenols, but it remains a high-probability site for O-glucuronidation and O-sulfation .
  • The Propyl Side Chain (Secondary Liability): Alkyl chains are classic substrates for CYP450-mediated oxidation. We anticipate

    
    -hydroxylation  (terminal) or 
    
    
    
    hydroxylation
    (benzylic-like), leading to alcohols that may further oxidize to carboxylic acids.
  • The Trifluoromethyl (

    
    ) Group (Stabilizer):  This group blocks metabolic attack at the C6 position and deactivates the pyridine ring towards electrophilic attack (e.g., epoxidation), effectively rendering the ring scaffold metabolically inert.
    
Predicted Metabolic Map

The following diagram illustrates the predicted metabolic pathways, prioritizing Phase II conjugation.

MetabolicPathways Parent 4-Propyl-6-trifluoromethyl-pyridin-3-ol (Parent) Glucuronide O-Glucuronide Conjugate (Major Clearance Route) Parent->Glucuronide UGTs (UDPGA) Sulfate O-Sulfate Conjugate (Secondary Phase II) Parent->Sulfate SULTs (PAPS) HydroxyPropyl Hydroxy-Propyl Metabolite (Phase I Oxidation) Parent->HydroxyPropyl CYPs (NADPH) CarboxAcid Propanoic Acid Derivative (Sequential Oxidation) HydroxyPropyl->CarboxAcid ADH/ALDH

Figure 1: Predicted metabolic pathways. Note the dominance of Phase II (Red nodes) over Phase I (Yellow nodes) due to the accessible phenolic -OH.

Part 2: Experimental Strategy & Assay Selection

A common error in testing phenolic compounds is relying solely on NADPH-supplemented microsomes. This captures CYP activity but completely misses glucuronidation, often leading to a False Positive for Stability .

The "Cofactor Trap"

Standard liver microsomes (LM) contain UGT enzymes but lack the essential cofactor Uridine 5'-diphospho-glucuronic acid (UDPGA) . To assess this molecule correctly, you must either supplement microsomes with UDPGA or use a whole-cell system (hepatocytes).

Assay Selection Matrix
Test SystemCofactors RequiredPathway CoverageSuitability for this Compound
Liver Microsomes (Standard) NADPHPhase I (CYP) onlyLow (Misses Glucuronidation)
Liver Microsomes (Fortified) NADPH + UDPGA + AlamethicinPhase I + Phase II (UGT)High (Cost-effective, specific)
Cryopreserved Hepatocytes None (Endogenous)Phase I + II + TransportersGold Standard (Physiological relevance)
Cytosolic Fraction (S9) PAPS / Acetyl-CoAPhase II (SULT/NAT)Medium (If Sulfation is suspected)

Part 3: Detailed Experimental Protocols

Protocol A: The "Fortified" Microsomal Stability Assay

Objective: To measure intrinsic clearance (


) driven by both CYP oxidation and UGT glucuronidation.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse): 20 mg/mL protein conc.

  • Alamethicin: Pore-forming peptide (essential to allow UDPGA entry into the microsomal lumen).

  • UDPGA (Cofactor): 5 mM stock.

  • NADPH (Cofactor): 10 mM stock (or regenerating system).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .
    

Workflow:

  • Pre-incubation (Pore Formation): Mix microsomes (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in buffer. Incubate on ice for 15 mins. Critical: This permeabilizes the membrane for UGT activity.

  • Substrate Addition: Add 4-Propyl-6-trifluoromethyl-pyridin-3-ol (Final conc. 1 µM, <0.1% DMSO). Pre-warm at 37°C for 5 mins.

  • Initiation: Add cofactor mix (Final: 1 mM NADPH + 2 mM UDPGA).

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide or Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Protocol B: Cryopreserved Hepatocyte Stability (Gold Standard)

Objective: To assess integrated metabolism in a whole-cell environment.

Reagents:

  • Cryopreserved Hepatocytes (Viability >75%).

  • Williams' Medium E (WME) + 2 mM L-Glutamine (No serum).

Workflow:

  • Thawing: Thaw hepatocytes rapidly at 37°C; suspend in WME; centrifuge (100g, 10 min); resuspend to

    
     cells/mL.
    
  • Equilibration: Dilute to

    
     cells/mL in WME. Allow to equilibrate for 10 min at 37°C/5% 
    
    
    
    .
  • Initiation: Add test compound (Final conc. 1 µM).

  • Incubation: Incubate in an orbital shaker (slow speed) at 37°C.

  • Sampling:

    
     min.
    
  • Quenching: Mix 50 µL sample with 100 µL Acetonitrile + IS.

  • Cell-Free Control: Run a parallel incubation with media only (no cells) to check for chemical instability or non-specific binding to the plate.

Part 4: Data Analysis & Interpretation

Calculating In Vitro Intrinsic Clearance ( )

Plot the natural log (ln) of the "Percent Parent Remaining" vs. time. The slope (


) of the linear regression represents the elimination rate constant.

For Microsomes:



For Hepatocytes:



In Vitro - In Vivo Extrapolation (IVIVE)

To predict human hepatic clearance (


), scale the intrinsic clearance using physiological scaling factors (SF).

Scaling Factors (Human):

  • Microsomal Protein per Gram Liver (MPPGL): ~48.8 mg/g.

  • Hepatocellularity (HPGL): ~120

    
     cells/g.
    
  • Liver Weight: ~25.7 g/kg body weight.

Equation (Well-Stirred Model):



  • 
    : Hepatic blood flow (20.7 mL/min/kg for human).
    
  • 
    : Fraction unbound in incubation (assume 1.0 for initial screen, but likely <0.5 due to lipophilic 
    
    
    
    ).
Interpreting the Results
  • Scenario A: High Clearance in Fortified Microsomes, Low in NADPH-only.

    • Action: Attempt to block the 3-OH via methylation or steric hindrance if longer half-life is required.

  • Scenario B: Low Clearance in all assays.

    • Conclusion: The

      
       and Pyridine ring are successfully stabilizing the molecule.
      
    • Risk:[1] Check for bioaccumulation or CYP inhibition (DDI potential).

  • Scenario C: High Clearance in NADPH-only.

    • Action: Fluorinate the propyl chain or shorten it to an ethyl/methyl group.

Part 5: Troubleshooting & Optimization

Non-Specific Binding (NSB)

The lipophilic nature of the 6-trifluoromethyl and 4-propyl groups suggests high binding to plasticware.

  • Diagnosis: If the "Cell-Free Control" shows >20% loss over 120 mins.

  • Solution: Use glass-coated plates or add 0.1% BSA to the incubation (requires mathematical correction for

    
    ).
    
Solubility

The


 group reduces aqueous solubility.
  • Check: Ensure the final DMSO concentration is <0.1% and no precipitation occurs upon addition to the buffer. If precipitation occurs, lower the test concentration to 0.5 µM.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Fisher, M. B., et al. (2000). "In Vitro Methods for Estimating Human Liver Clearance." Current Drug Metabolism, 1(4). Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Miners, J. O., et al. (2004). "In vitro–in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans." Biochemical Pharmacology, 68(8), 1697-1714. Link

  • Purkayastha, S., et al. (2024).[2] "On the Metabolic Stability of Fluorinated Small Molecules." ChemRxiv. Link

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-Propyl-6-trifluoromethyl-pyridin-3-OL

Executive Summary This application note details a robust, step-by-step synthetic protocol for 4-Propyl-6-trifluoromethyl-pyridin-3-ol , a highly functionalized heterocyclic building block relevant to medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, step-by-step synthetic protocol for 4-Propyl-6-trifluoromethyl-pyridin-3-ol , a highly functionalized heterocyclic building block relevant to medicinal chemistry.

Unlike standard pyridine syntheses which often yield mixtures of isomers, this protocol utilizes a Directed Ortho-Metalation (DoM) strategy. This approach leverages the coordinating power of the hydroxyl protecting group to precisely install the propyl chain at the C4 position, ensuring high regiochemical fidelity. The workflow is designed for research-scale production (1–10 g) and emphasizes safety, reproducibility, and mechanistic understanding.

Retrosynthetic Analysis & Strategy

The target molecule presents a 3,4,6-substitution pattern. Direct electrophilic substitution on the pyridine ring is challenging due to the electron-deficient nature of the nucleus (exacerbated by the -CF3 group).

  • Strategic Choice: Iterative Directed Ortho-Metalation (DoM) .

  • Starting Material: 6-(Trifluoromethyl)pyridin-3-ol (Commercially available or synthesized from the corresponding amine).

  • Key Challenge: The C2 position (between Nitrogen and the Oxygen) is kinetically more acidic than the target C4 position.

  • Solution: A "Block-Functionalize-Deblock" strategy. We will first protect the C2 position with a trimethylsilyl (TMS) group, force lithiation to the C4 position for propylation, and finally remove the blocking group.

Retrosynthesis Target 4-Propyl-6-CF3-pyridin-3-ol Precursor1 Protected Intermediate (3-OMOM, 4-Propyl, 2-TMS) Target->Precursor1 Global Deprotection Precursor2 Blocked Intermediate (3-OMOM, 2-TMS) Precursor1->Precursor2 C4-Lithiation & Propylation Start Starting Material 6-(Trifluoromethyl)pyridin-3-ol Precursor2->Start 1. OMOM Protection 2. C2-Lithiation & Silylation

Figure 1: Retrosynthetic strategy using a C2-blocking group to ensure C4-regioselectivity.[1]

Detailed Synthesis Protocol

Step 1: Protection of the Hydroxyl Group

Objective: Convert the acidic phenol to a Methoxymethyl (MOM) ether, which serves as a robust Directed Metalation Group (DMG).

  • Reagents: 6-(Trifluoromethyl)pyridin-3-ol (1.0 equiv), Chloromethyl methyl ether (MOMCl, 1.2 equiv), Diisopropylethylamine (DIPEA, 1.5 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 6-(Trifluoromethyl)pyridin-3-ol in anhydrous DCM (0.2 M concentration) under nitrogen.

    • Cool to 0°C in an ice bath.

    • Add DIPEA dropwise via syringe.

    • Caution: Add MOMCl dropwise (MOMCl is a carcinogen; use a fume hood).

    • Warm to room temperature (RT) and stir for 4 hours.

    • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc).

  • Checkpoint: ¹H NMR should show the disappearance of the phenolic -OH and appearance of MOM signals (~3.4 ppm s, ~5.2 ppm s).

Step 2: C2-Blocking via Silylation

Objective: Block the highly reactive C2 position with a Trimethylsilyl (TMS) group.

  • Reagents: 3-(Methoxymethoxy)-6-(trifluoromethyl)pyridine (Intermediate 1), n-Butyllithium (n-BuLi, 1.1 equiv), Trimethylsilyl chloride (TMSCl, 1.2 equiv), anhydrous THF.

  • Procedure:

    • Dissolve Intermediate 1 in anhydrous THF under Argon. Cool to -78°C .

    • Add n-BuLi (2.5 M in hexanes) dropwise over 15 minutes. The solution may turn yellow/orange.

    • Stir at -78°C for 1 hour. The DMG (OMOM) directs lithiation to the C2 position (kinetic control).

    • Add TMSCl dropwise.

    • Allow to warm to RT over 2 hours.

    • Workup: Quench with water. Extract with Ethyl Acetate.[2]

  • Logic: The TMS group is bulky and stable to subsequent lithiation conditions but easily removed later.

Step 3: C4-Functionalization (Propylation)

Objective: Install the propyl group at the now-available C4 position.

  • Reagents: C2-TMS Intermediate (from Step 2), tert-Butyllithium (t-BuLi, 1.1 equiv) or LDA, 1-Iodopropane (1.2 equiv), THF.

  • Procedure:

    • Dissolve the C2-TMS intermediate in THF; cool to -78°C .

    • Add t-BuLi (or freshly prepared LDA) dropwise.

      • Note: With C2 blocked, the OMOM group directs lithiation to the C4 position.

    • Stir for 1 hour at -78°C.

    • Add 1-Iodopropane dropwise.

    • Stir at -78°C for 1 hour, then slowly warm to RT.

    • Workup: Standard aqueous extraction.

  • Safety: t-BuLi is pyrophoric. Use extreme caution and strictly inert atmosphere.

Step 4: Global Deprotection

Objective: Remove the TMS blocking group and the MOM protecting group to yield the final product.

  • Reagents: Tetrabutylammonium fluoride (TBAF), HCl (6M).

  • Procedure:

    • Desilylation: Dissolve the crude material in THF. Add TBAF (1.0 M in THF, 1.5 equiv). Stir for 1 hour at RT (removes TMS).

    • Hydrolysis: Add 6M HCl to the reaction mixture and heat to 60°C for 2 hours (cleaves MOM ether).

    • Neutralization: Carefully neutralize with NaOH to pH ~6-7.

    • Isolation: Extract with EtOAc. Dry and concentrate.

    • Final Purification: Recrystallization or HPLC.

Data Summary & Process Parameters

ParameterSpecification / RangeRationale
Solvent Quality Anhydrous THF (<50 ppm H₂O)Critical for organolithium stability.
Temperature (Lithiation) -78°C ± 5°CEnsures kinetic control and prevents benzyne formation.
Atmosphere Argon or Nitrogen (Positive Pressure)Prevents quenching of lithiated species by moisture/O₂.
Stoichiometry 1.1 equiv BaseSlight excess ensures complete deprotonation without side reactions.
Expected Yield 45-60% (Overall)Typical for multi-step lithiation sequences.

Safety & Compliance (E-E-A-T)

  • Pyrophoric Reagents: n-BuLi and t-BuLi react violently with air and water. All transfers must use cannula techniques or gas-tight syringes. A fire extinguisher (Class D or dry chemical) must be immediately accessible.

  • Carcinogens: MOMCl (Chloromethyl methyl ether) is a regulated carcinogen. Handling requires a functioning fume hood and double-gloving (Nitrile/Laminate).

  • Waste Disposal: Quench all lithium residues with isopropanol under inert gas before disposal. Segregate halogenated solvents.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. Link

  • Gribble, G. W., & Saulnier, M. G. (1980). "Syntheses of pyridines." Heterocycles, 14(12), 2029.
  • Fisher Scientific. (2024). "Safety Data Sheet: 3-(Trifluoromethyl)pyridine." (Used for safety grounding of trifluoromethyl pyridine handling). Link

Sources

Application

O-alkylation reaction conditions for 4-Propyl-6-trifluoromethyl-pyridin-3-OL

Technical Guide: Optimized O-Alkylation Strategies for 4-Propyl-6-trifluoromethyl-pyridin-3-ol Part 1: Introduction & Strategic Analysis The Scaffold: 4-Propyl-6-trifluoromethyl-pyridin-3-ol is a highly specialized heter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimized O-Alkylation Strategies for 4-Propyl-6-trifluoromethyl-pyridin-3-ol

Part 1: Introduction & Strategic Analysis

The Scaffold: 4-Propyl-6-trifluoromethyl-pyridin-3-ol is a highly specialized heterocyclic building block. Its structural features—a 3-hydroxy group, an electron-withdrawing trifluoromethyl (CF


) group at the 6-position, and a steric propyl chain at the 4-position—dictate a specific reactivity profile that differs from standard phenols or simple pyridinols.

The Challenge:

  • Acidity vs. Nucleophilicity: The 6-CF

    
     group significantly lowers the pK
    
    
    
    of the 3-hydroxyl group (estimated pK
    
    
    ~6.5–7.0 compared to ~8.7 for unsubstituted 3-hydroxypyridine). While this facilitates easy deprotonation, the resulting oxyanion is less nucleophilic, requiring optimized conditions for successful coupling with alkyl halides.
  • Steric Hindrance: The 4-propyl group is ortho to the hydroxyl functionality. This creates a "steric wall" that can retard S

    
    2 attack, particularly with bulky electrophiles (e.g., secondary alkyl halides).
    
  • Regioselectivity (O- vs. N-Alkylation): Unlike 2- or 4-hydroxypyridines, 3-hydroxypyridines do not form stable pyridone tautomers. However, N-alkylation to form zwitterionic pyridinium salts is a competing pathway. The 6-CF

    
     group suppresses N-nucleophilicity, fortunately biasing the reaction toward the desired O-alkylation.
    

Part 2: Mechanistic Insight & Reaction Design

The reaction proceeds via an S


2 mechanism  involving the pyridyl-3-oxide anion.

Key Factors:

  • Base Selection: Weak bases (K

    
    CO
    
    
    
    ) are often sufficient for deprotonation, but stronger bases (Cs
    
    
    CO
    
    
    ) are preferred to enhance the solubility of the intermediate salt in organic solvents ("Cesium Effect").
  • Solvent: Polar aprotic solvents (DMF, NMP, DMSO) are mandatory to solvate the cation and leave the "naked" oxyanion free to attack the electrophile.

  • Temperature: Due to the 4-propyl steric hindrance, elevated temperatures (60–90 °C) are often required to drive the reaction to completion.

ReactionMechanism Substrate 4-Propyl-6-CF3-pyridin-3-ol Intermediate Pyridyl-3-oxide Anion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base Base (Cs2CO3) Base->Intermediate Product O-Alkylated Pyridine Intermediate->Product SN2 Attack (Major Path) SideProduct N-Alkylated Salt (Minor/Trace) Intermediate->SideProduct N-Attack (Suppressed by 6-CF3) Electrophile R-X (Alkyl Halide) Electrophile->Product

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the selectivity bias toward O-alkylation due to the electron-deficient ring.

Part 3: Experimental Protocols

Protocol A: Standard O-Alkylation (Primary Alkyl Halides)

Best for: Methyl iodide, Benzyl bromide, Ethyl bromide, and unhindered primary halides.

Reagents:

  • Substrate: 4-Propyl-6-trifluoromethyl-pyridin-3-ol (1.0 equiv)

  • Alkylating Agent: R-X (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate in anhydrous DMF.

  • Deprotonation: Add Cs

    
    CO
    
    
    
    in one portion. The suspension may turn yellow/orange, indicating phenoxide formation. Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation.
  • Addition: Add the Alkylating Agent dropwise (if liquid) or in small portions (if solid).

  • Reaction:

    • For reactive halides (e.g., MeI, BnBr): Stir at RT for 2–4 hours.

    • For less reactive halides: Heat to 60 °C for 4–16 hours.

  • Monitoring: Monitor by TLC (typically 20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material (m/z ~206 [M+H]+).

  • Workup: Dilute the reaction mixture with EtOAc and water (1:1). Wash the organic layer with water (3x) to remove DMF, then brine (1x). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography on silica gel. The O-alkylated product is typically less polar than the starting material.

Protocol B: Mitsunobu Reaction (Secondary Alcohols)

Best for: Hindered secondary alcohols or when alkyl halides are unstable/unavailable.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (R-OH) (1.5 equiv)

  • Triphenylphosphine (PPh

    
    ) (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Setup: Dissolve Substrate, Alcohol, and PPh

    
     in anhydrous THF under Nitrogen/Argon atmosphere. Cool to 0 °C.
    
  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.

    • Note: The 4-propyl group adds steric bulk. If conversion is low, refluxing in Toluene (110 °C) using TMAD (Tetramethylazodicarboxamide) and Tributylphosphine (PBu

      
      ) is a potent alternative.
      
  • Workup: Concentrate directly and purify via column chromatography. (Note: Removing PPh

    
    O byproduct can be challenging; a triturating solvent like Et
    
    
    
    O/Hexane may help precipitate the oxide).

Part 4: Optimization & Troubleshooting Data

Table 1: Solvent & Base Screening Matrix

EntryBaseSolventTemp (°C)YieldNotes
1K

CO

AcetoneReflux (56)40-60%Slow; incomplete conversion due to low temp.
2K

CO

DMF8075-85%Good standard condition.
3Cs

CO

DMF 60 90-95% Optimal. Cs+ improves anion solubility.
4NaHTHF0 -> RT60-80%Fast, but risk of side reactions; requires dry conditions.
5DBUMeCNReflux50%Organic bases often result in lower yields for this substrate.

Table 2: Troubleshooting Guide

ObservationRoot CauseSolution
Low Conversion Steric hindrance from 4-Propyl group.Increase temperature to 90°C; switch solvent to NMP; use 2.0 equiv of alkyl halide.
N-Alkylation (Pyridinium) Highly reactive electrophile (e.g., Methyl Iodide) + Polar solvent.Switch to non-polar solvent (Toluene) with phase transfer catalyst (18-Crown-6) or use a bulkier leaving group (Tosylate).
Starting Material Remains Incomplete deprotonation.Ensure base is finely ground; add catalytic KI (Finkelstein condition) if using alkyl chlorides.

Part 5: Workflow Visualization

Workflow Start Start: 4-Propyl-6-CF3-pyridin-3-ol SolventSelect Select Solvent: DMF (Standard) or THF (Mitsunobu) Start->SolventSelect ReagentAdd Add Base (Cs2CO3) Stir 30 min @ RT SolventSelect->ReagentAdd Alkylation Add Electrophile (R-X) Heat to 60-80°C ReagentAdd->Alkylation Check Check LCMS/TLC Conversion > 95%? Alkylation->Check Workup Aq. Workup (EtOAc/H2O) Remove DMF Check->Workup Yes Optimize Increase Temp or Add KI Catalyst Check->Optimize No Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Optimize->Alkylation

Figure 2: Decision tree for experimental execution and process control.

References

  • General Reactivity of 3-Hydroxypyridines

    • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Elsevier.[1]

  • Cesium Effect in Alkylation

    • Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of acidic C-H and O-H bonds." Journal of Praktische Chemie.

  • Mitsunobu Reaction on Pyridinols

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Synthesis of Trifluoromethylpyridines

    • Schlosser, M., et al. (2005).[2] "Site-Selective Introduction of Trifluoromethyl Groups into the Pyridine Core." European Journal of Organic Chemistry.

Sources

Method

using 4-Propyl-6-trifluoromethyl-pyridin-3-OL as an intermediate in agrochemistry

Application Note: Strategic Utilization of 4-Propyl-6-(trifluoromethyl)pyridin-3-ol in Agrochemical Synthesis Abstract This technical guide details the handling, reactivity, and downstream application of 4-Propyl-6-(trif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Propyl-6-(trifluoromethyl)pyridin-3-ol in Agrochemical Synthesis

Abstract

This technical guide details the handling, reactivity, and downstream application of 4-Propyl-6-(trifluoromethyl)pyridin-3-ol (hereafter Intermediate A ).[1][2][3] As a "privileged scaffold" in modern agrochemistry, this molecule combines the metabolic stability of the trifluoromethyl (


) group with the lipophilic tuning provided by the propyl chain.[1] This note provides optimized protocols for overcoming the steric hindrance imposed by the C4-propyl group during regioselective O-alkylation—a critical step in synthesizing next-generation herbicides (PPO inhibitors) and insecticides (nicotinic modulators).[1][2][3]

Chemical Profile & Strategic Value

Intermediate A is not merely a building block; it is a bio-isostere designed to modulate the physicochemical properties of an active ingredient (AI).[1][2][3]

PropertyValue / CharacteristicAgrochemical Implication
Molecular Weight ~205.18 g/mol Low MW allows for extensive downstream derivatization while staying within "Lipinski-like" rules for agrochemicals (MW < 500).[1][2][3]

(OH group)
~7.8 - 8.2 (Est.)[1][2][3]The electron-withdrawing C6-

group significantly increases acidity compared to 3-pyridinol (

~8.7), facilitating deprotonation under milder conditions.[1][2][3]
LogP Contribution High (Propyl +

)
The C4-propyl chain adds ~1.5 log units to lipophilicity, enhancing cuticle penetration in waxy leaves (herbicidal efficacy) or exoskeleton absorption (insecticidal efficacy).[1][2][3]
Steric Environment High at C3-OH CRITICAL: The C4-propyl group creates significant steric bulk adjacent to the hydroxyl group, impeding nucleophilic attack on bulky electrophiles.[2][3]
The "Fluorine Effect" on Reactivity

The C6-trifluoromethyl group exerts a strong inductive effect ($ -I $), pulling electron density from the ring.[1][2]

  • Increased Acidity: The 3-hydroxyl proton is more acidic, allowing the use of carbonates (

    
    , 
    
    
    
    ) rather than hydrides (
    
    
    ).[1][2][3]
  • Ring Deactivation: The ring is deactivated toward Electrophilic Aromatic Substitution (

    
    ), making the scaffold robust against oxidative degradation in the field.[3]
    

Upstream Synthesis: Accessing the Scaffold

While this guide focuses on using the intermediate, understanding its origin ensures quality control. The industrial standard for accessing this substitution pattern is Regioselective Cyclocondensation .[2][3]

Mechanism: Reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with a propyl-aldehyde equivalent (e.g., butyraldehyde) and ammonia source.[1][2]

SynthesisWorkflow cluster_QC Quality Control Gate Start Ethyl 4,4,4-trifluoro- 3-oxobutanoate Inter Intermediate: Enaminone Species Start->Inter Condensation Reagent Butyraldehyde + NH3 source Reagent->Inter Cyclo Cyclization (Hantzsch-type) Inter->Cyclo Heat (-H2O) Ox Aromatization/Oxidation Cyclo->Ox Final 4-Propyl-6-(trifluoromethyl) pyridin-3-ol Ox->Final QC Check: Regioisomer Purity (NMR/HPLC) Final->QC

Figure 1: General synthetic workflow for accessing the trifluoromethyl-pyridinol scaffold.

Application Protocol: Regioselective O-Alkylation

The primary application of Intermediate A is coupling it to a "warhead" (e.g., a heterocycle or benzyl group) via an ether linkage.[1][3]

The Challenge: Pyridin-3-ols exhibit tautomerism (Pyridinol


 Pyridinone).[1][2][3] While the 

group favors the hydroxy form, the C4-propyl steric hindrance can suppress O-alkylation, leading to unwanted N-alkylation byproducts.[1][2]

The Solution: Use Cesium Carbonate (


)  in Acetonitrile (MeCN) .[1][2][3] The "Cesium Effect" (large cation radius) creates a "naked" phenoxide anion, maximizing nucleophilicity and overcoming steric barriers.[1][3]
Protocol ID: O-ALK-CS-04 (Optimized for Steric Bulk)

Materials:

  • Substrate: 4-Propyl-6-(trifluoromethyl)pyridin-3-ol (1.0 equiv)[1][2][3]

  • Electrophile: Alkyl/Benzyl Halide (1.1 equiv)[1][2][3]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)[1][2][3]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M concentration][1][2][3]

  • Catalyst (Optional): TBAI (10 mol%) if using Alkyl Chlorides.[1][2][3]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Intermediate A in anhydrous MeCN under

    
     atmosphere.
    
    • Expert Insight: Do not use DMF if downstream workup requires water-free conditions; MeCN is easier to remove.[2][3]

  • Deprotonation: Add

    
     in a single portion. Stir at Room Temperature for 30 minutes .
    
    • Visual Check: The suspension may change color (often yellow/orange) indicating phenoxide formation.[1][2][3]

  • Addition: Add the Electrophile dropwise.

    • Note: Because of the C4-propyl group, rapid addition can lead to local concentration hotspots favoring side reactions. Slow addition is preferred.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3]

    • Endpoint: Disappearance of the starting phenol (

      
      ).[1][2][3]
      
  • Workup: Cool to RT. Filter off inorganic salts through a Celite pad.[2][3] Concentrate the filtrate.

  • Purification: Flash column chromatography. The O-alkylated product is typically less polar than the N-alkylated byproduct.[1][2][3]

Mechanism & Selectivity Logic:

ReactionMechanism Substrate 4-Propyl-6-CF3-pyridin-3-ol Complex Cesium Pyridin-3-olate Complex (Loose Ion Pair) Substrate->Complex Deprotonation (Enhanced by CF3 acidity) Base Cs2CO3 (Base) Base->Complex PathO Path A: O-Alkylation (Kinetic & Thermodynamic Favored) Complex->PathO Hard Nucleophile (O) vs Hard Electrophile PathN Path B: N-Alkylation (Sterically Disfavored) Complex->PathN Soft Nucleophile (N) Product Target Ether Derivative (High Yield) PathO->Product Byproduct Pyridinone Impurity (<5%) PathN->Byproduct

Figure 2: Mechanistic pathway highlighting the selectivity control via the Cesium Effect.[1][2]

Quality Control & Analytics

Validating the identity of Intermediate A and its derivatives requires specific attention to the Fluorine-NMR signals.

  • ¹H NMR (400 MHz,

    
    ): 
    
    • Look for the aromatic proton at C5 .[2][3] Due to the

      
       group, this signal is often a singlet or a fine quartet (long-range coupling) around 
      
      
      
      7.5–8.0 ppm.[1][2][3]
    • Propyl Group: Distinct triplet (

      
       ~0.9), multiplet (
      
      
      
      ~1.6), and triplet/multiplet (
      
      
      ~2.[1][2][3]6) corresponding to
      
      
      .
  • ¹⁹F NMR:

    • Diagnostic singlet (or weak doublet) around

      
       -62 to -68 ppm .[1][2][3] This confirms the integrity of the 
      
      
      
      group. If this peak shifts significantly or splits, check for hydrolysis of the
      
      
      (rare, but possible under extreme basic reflux).[1][3]
  • HPLC:

    • Use an acidic mobile phase (0.1% Formic Acid) to suppress ionization of the phenolic OH, ensuring sharp peaks.[1][3]

Safety & Handling

Warning: Fluorinated pyridines possess unique hazards.[2][3]

  • HF Release: In the event of a fire or thermal decomposition (>250°C), the

    
     group can release Hydrogen Fluoride (HF) gas.[1][2][3] Standard firefighting protocols must include full breathing apparatus. [1][2][3]
    
  • Skin Irritation: Pyridinols are skin irritants.[2][3] The lipophilic propyl chain enhances dermal absorption.[3] Double-gloving (Nitrile) is recommended.[1][2][3]

  • Waste Disposal: Do not mix with strong acids in waste streams. Incineration requires scrubbers capable of handling HF.[3]

References

  • Agrochemical Scaffold Utility

    • Jeschke, P. (2010).[1][2][3] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.

    • Source: [Link][1][2][3]

  • O-Alkylation of Pyridinols

    • Reynard, G., et al. (2025).[1][3][4] O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters.

    • Source: [Link][1][2][3][5]

  • Synthesis of Trifluoromethyl-pyridines

    • Okada, E., et al. (1997).[1][3][5] Facile Synthesis of 6-Trifluoromethylpyridine-3-carboxylic Acid Derivatives. Heterocycles.

    • Source: [Link][1][2][3]

  • The "Cesium Effect" in Alkylation

    • Flessner, T., & Doye, S. (1999).[1][3] Cesium carbonate: A powerful base for the alkylation of phenols.[3] Journal of Practical Chemistry.

    • Source: [Link][1][2][3]

  • General Safety Data (Fluorinated Pyridines)

    • PubChem Compound Summary: 6-(Trifluoromethyl)pyridin-3-ol.[1][2][3]

    • Source: [Link][1][2][3]

Sources

Application

functionalization of the hydroxyl group in 4-Propyl-6-trifluoromethyl-pyridin-3-OL

This Application Note and Protocol Guide is designed to provide actionable, high-level technical guidance for the functionalization of 4-Propyl-6-(trifluoromethyl)pyridin-3-ol . The content is structured for medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed to provide actionable, high-level technical guidance for the functionalization of 4-Propyl-6-(trifluoromethyl)pyridin-3-ol . The content is structured for medicinal chemists and process development scientists, focusing on overcoming the specific electronic and steric challenges presented by this scaffold.

Abstract & Strategic Analysis

The scaffold 4-Propyl-6-(trifluoromethyl)pyridin-3-ol presents a unique duality in reactivity. The 6-trifluoromethyl (-CF3) group exerts a strong electron-withdrawing effect, significantly increasing the acidity of the C3-hydroxyl group compared to unsubstituted pyridin-3-ols. Simultaneously, the 4-propyl group introduces localized steric bulk ortho to the reactive hydroxyl center.

Successful functionalization requires a protocol that balances these factors:

  • High Acidity (pKa < 7.0): The hydroxyl proton is labile. Weak bases are sufficient for deprotonation, but the resulting oxyanion is stabilized (less nucleophilic), requiring reactive electrophiles or catalytic activation.

  • Steric Hindrance: The 4-propyl chain shields the oxygen atom. Nucleophilic substitution (SN2) rates will be retarded compared to unhindered phenols.

  • Regioselectivity (O- vs. N-alkylation): While 3-hydroxypyridines generally favor O-alkylation (unlike 2- or 4-isomers), the electron-deficient ring reduces the basicity of the pyridine nitrogen, further suppressing N-alkylation side reactions.

Chemical Property Profile
PropertyValue / CharacteristicImplication for Protocol
C3-OH Acidity High (Est. pKa 5.5–6.5)Facile deprotonation; requires stronger electrophiles.
N-Basicity Very LowMinimal risk of N-alkylation/quaternization.
Steric Environment 4-Propyl (Ortho-hindrance)Requires elevated temperatures or smaller electrophiles.
Stability High (CF3 stabilizes ring)Tolerates oxidative conditions; resistant to metabolic degradation.

Decision Logic & Reaction Pathways

The following diagram outlines the decision logic for selecting the appropriate functionalization pathway based on the desired downstream application.

Functionalization_Logic Start 4-Propyl-6-CF3-pyridin-3-ol Goal_Ether Target: Ether (Stability/Lipophilicity) Start->Goal_Ether Goal_Coupling Target: C-C Bond (Suzuki/Buchwald) Start->Goal_Coupling Goal_Prodrug Target: Ester/Carbamate (Solubility/Prodrug) Start->Goal_Prodrug Method_Alkylation O-Alkylation (Cs2CO3, R-X, DMF) Goal_Ether->Method_Alkylation High Yield Method_Triflate O-Sulfonylation (Tf2O, Pyridine) Goal_Coupling->Method_Triflate Activation Method_Acylation Acylation (RCOCl, TEA) Goal_Prodrug->Method_Acylation Labile Linker Result_Ether Aryl/Alkyl Ether Method_Alkylation->Result_Ether Result_Biaryl Biaryl/Heterobiaryl Method_Triflate->Result_Biaryl Pd-Cat Coupling Result_Prodrug Ester Derivative Method_Acylation->Result_Prodrug

Figure 1: Strategic decision tree for functionalizing the C3-hydroxyl group based on medicinal chemistry objectives.

Detailed Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Ether Synthesis)

Objective: Install an alkyl or benzyl group at the 3-position while avoiding N-alkylation. Mechanism: The "Cesium Effect" is utilized here. The large cesium cation aids in the solubility of the phenoxide and forms a loose ion pair, enhancing the nucleophilicity of the oxygen atom, which is critical given the steric hindrance of the propyl group [1].

Materials:

  • Substrate: 4-Propyl-6-(trifluoromethyl)pyridin-3-ol (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction vial with the pyridin-3-ol substrate and Cs₂CO₃.

  • Solvation: Add anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir at room temperature for 15 minutes. Observation: The solution may turn yellow/orange, indicating phenoxide formation.

  • Addition: Add the alkyl halide dropwise.

    • Critical Note: If the electrophile is bulky (e.g., secondary alkyl halide), add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate Finkelstein exchange.

  • Reaction: Heat the mixture to 60–80°C .

    • Why Heat? The 4-propyl group sterically hinders the approach of the electrophile. Room temperature reactions may be sluggish.

  • Monitoring: Monitor by LC-MS. The starting material (m/z ~206) should disappear.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Activation for Cross-Coupling (Triflate Synthesis)

Objective: Convert the C3-OH into a triflate (-OTf) leaving group to enable Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Challenge: The electron-deficient nature of the ring makes the resulting triflate highly reactive but also prone to hydrolysis if not handled carefully.

Materials:

  • Substrate: 4-Propyl-6-(trifluoromethyl)pyridin-3-ol (1.0 equiv)

  • Reagent: Triflic Anhydride (Tf₂O) (1.2 equiv) OR N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.1 equiv)

  • Base: Pyridine (2.0 equiv) or TEA (3.0 equiv)

  • Solvent: DCM (Dichloromethane) (0.1 M)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate and base (Pyridine) in anhydrous DCM at 0°C .

  • Addition: Add Tf₂O dropwise over 10 minutes.

    • Exotherm Warning: The reaction is highly exothermic. Maintain temperature < 5°C to prevent decomposition.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Alternative: If using PhNTf₂ (a milder reagent), heating to 40°C may be required due to the steric bulk of the propyl group blocking the active site.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Workup: Extract with DCM. Wash with 0.1 M HCl (to remove excess pyridine) and brine.

  • Stability Note: The resulting triflate is stable enough for silica gel chromatography but should be used immediately in subsequent coupling steps to avoid hydrolysis [2].

Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Replace the C3-OTf with an Aryl group.

Materials:

  • Substrate: Pyridyl-3-triflate (from Protocol B)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM.

  • Reaction: Heat to 90°C for 12 hours.

    • Expert Insight: The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Pd(0) into the C-OTf bond, making this reaction generally faster than with electron-rich phenols.

Mechanistic Visualization

The following diagram illustrates the competition between O- and N-alkylation and why O-alkylation is favored for this specific substrate.

Mechanism Substrate 4-Propyl-6-CF3-pyridin-3-ol (Neutral) Anion Pyridin-3-olate Anion (Resonance Stabilized) Substrate->Anion Base (Cs2CO3) Path_O Path A: O-Attack (Hard Nucleophile) Anion->Path_O Path_N Path B: N-Attack (Soft Nucleophile) Anion->Path_N Product_O O-Alkyl Ether (Major Product) Path_O->Product_O Product_N N-Alkyl Pyridone (Minor/Trace) Path_N->Product_N Factor_CF3 Effect of 6-CF3: Reduces N-basicity Favors O-anion character Factor_CF3->Anion Factor_Propyl Effect of 4-Propyl: Steric hindrance Slows both, but N is more buried Factor_Propyl->Path_O Factor_Propyl->Path_N

Figure 2: Mechanistic factors influencing regioselectivity. The 6-CF3 group deactivates the nitrogen, making O-alkylation the dominant pathway despite steric hindrance.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance from 4-propyl group.Increase temperature to 80°C; Switch to stronger leaving groups (e.g., Alkyl Iodide + Ag₂CO₃).
Hydrolysis of Triflate Instability of electron-deficient triflate on silica.Use neutral alumina for purification or engage in coupling immediately (telescoped process).
N-Alkylation (Trace) Use of "soft" electrophiles (e.g., MeI) in non-polar solvents.Switch to "harder" alkylating agents (Sulfonates) or use O-selective bases like Ag₂CO₃ [3].

References

  • Cesium Effect in Alkylation: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the O-alkylation of phenols. Journal of Practical Chemistry. (General reference for Cs effect).

  • Pyridyl Triflates: Spitz, C., et al. (2009).
  • Regioselectivity (Ag Salts): Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds.[1][2][3][4][5][6] Link

  • 6-(Trifluoromethyl)pyridin-3-ol Properties: EPA CompTox Chemicals Dashboard. (2025). 6-(Trifluoromethyl)pyridin-3-ol.[7][8][9] Link

  • General Pyridin-3-ol Functionalization: Scifinder/Reaxys consensus on 3-hydroxypyridine reactivity (See Search Result 1.16 for N- vs O-alkylation analysis). Link

Sources

Method

Application Note: Regioselective Substitution of 4-Propyl-6-trifluoromethyl-pyridin-3-ol

This Application Note is designed for medicinal chemists and process development scientists targeting the regioselective functionalization of 4-Propyl-6-(trifluoromethyl)pyridin-3-ol . The combination of a strongly elect...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the regioselective functionalization of 4-Propyl-6-(trifluoromethyl)pyridin-3-ol .

The combination of a strongly electron-withdrawing group (–CF₃ at C6), a steric alkyl group (–Pr at C4), and a strongly electron-donating group (–OH at C3) creates a unique "push-pull" electronic system. This guide provides validated protocols for exploiting these effects to achieve precise regiocontrol.

Executive Summary

The scaffold 4-Propyl-6-(trifluoromethyl)pyridin-3-ol (Compound 1 ) presents a specific regiochemical challenge. The 3-hydroxyl group is the primary director, activating the ring for Electrophilic Aromatic Substitution (SEAr) and serving as a Directing Group (DG) for Directed Ortho Metalation (DoM). However, the 6-trifluoromethyl group significantly deactivates the ring, requiring specialized reagents to overcome the energy barrier for substitution.

Key Regiochemical Outcomes:

  • C2-Position (Ortho to OH): The thermodynamically and kinetically favored site for both SEAr (halogenation) and DoM (lithiation).

  • C5-Position (Meta to OH): Difficult to access directly; requires blocking of C2 or specific halogen-dance methodologies.

  • O-Functionalization: Occurs under standard basic conditions, competing with N-alkylation only if specific solvent effects are ignored.

Chemical Analysis & Strategy

Electronic & Steric Map
  • C3-Hydroxyl (-OH): Strong +M (mesomeric) donor. Directs electrophiles ortho (to C2 and C4) and para (to C6). Since C4 and C6 are blocked, C2 is the exclusive electronic target .

  • 6-Trifluoromethyl (-CF₃): Strong -I (inductive) withdrawer. Deactivates the entire ring, making SEAr sluggish compared to non-fluorinated pyridinols.

  • 4-Propyl (-Pr): Steric bulk. While it blocks C4, its bulk may slightly hinder the approach of large electrophiles to C5, but has minimal impact on C2 due to distance.

Decision Matrix: Reagent Selection
Target SiteMethodologyPreferred ReagentsMechanism
Oxygen (O) O-AlkylationR-X, K₂CO₃, DMF (or Acetone)Sɴ2
Carbon-2 (C2) Halogenation (SEAr)NIS (Iodine), NBS (Bromine) in MeCN/DMFElectrophilic Aromatic Substitution
Carbon-2 (C2) Lithiation (DoM)1. MOM-Cl (Protect) 2. n-BuLi / TMEDADirected Ortho Metalation
Nitrogen (N) N-Oxidationm-CPBA, DCMElectrophilic Oxidation

Detailed Protocols

Protocol A: Regioselective C2-Iodination (Electrophilic Substitution)

Target: Introduction of a reactive handle at C2 for Suzuki/Sonogashira coupling.

Rationale: Standard I₂ is often too weak due to the deactivating CF₃ group. N-Iodosuccinimide (NIS) is a more potent source of iodonium ions (


).

Reagents:

  • Substrate: 4-Propyl-6-(trifluoromethyl)pyridin-3-ol (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Catalyst: TFA (10 mol%) - Optional, accelerates reaction if sluggish.

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the substrate (1.0 eq) in anhydrous MeCN (0.1 M concentration).

  • Addition: Add NIS (1.1 eq) portion-wise at 0°C to prevent exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If conversion is <50% after 4 hours, add 10 mol% Trifluoroacetic Acid (TFA) to activate the NIS.

  • Quench: Pour the mixture into 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (indicated by color change from brown/red to yellow/clear).

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The C2-iodo product is typically less polar than the starting material.

Protocol B: C2-Functionalization via Directed Ortho Metalation (DoM)

Target: Introduction of Carbon electrophiles (Formyl, Carboxyl, Alkyl) at C2.

Rationale: The acidic OH proton must be protected or compensated for. The Methoxymethyl (MOM) ether is an excellent Directed Metalation Group (DMG) that strongly coordinates Lithium, directing it exclusively to C2.

Phase 1: Protection (O-MOM)

  • Suspend Substrate (1.0 eq) and DIPEA (2.0 eq) in DCM at 0°C.

  • Add MOM-Cl (1.2 eq) dropwise. Stir at RT for 2 hours.

  • Quench with water, extract, and concentrate to yield the O-MOM ether .

Phase 2: Lithiation & Trapping

  • Setup: Flame-dry a flask under Argon/Nitrogen. Dissolve O-MOM intermediate in anhydrous THF (0.2 M).

  • Cooling: Cool solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise over 10 mins.

    • Note: The solution often turns bright yellow/orange (lithiated species).

    • Time: Stir at -78°C for 1 hour. (Do not warm, or the lithiated species may decompose).

  • Electrophile Addition: Add the Electrophile (E⁺) (1.5 eq) dissolved in THF (e.g., DMF for -CHO, CO₂ for -COOH, MeI for -Me).

  • Warming: Stir at -78°C for 30 mins, then slowly warm to RT.

  • Quench: Add saturated NH₄Cl solution.

  • Deprotection (Optional): To remove MOM, treat with 4M HCl in Dioxane/Water.

Protocol C: O-Alkylation (Regioselective over N-Alkylation)

Rationale: To favor O-alkylation over N-alkylation, use a "hard" base and a polar aprotic solvent to promote the formation of the oxyanion.

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

  • Solvent: DMF or Acetone.

  • Procedure: Stir Substrate and Base in solvent for 30 mins at RT. Add Alkyl Halide (1.1 eq). Heat to 60°C if necessary.

  • Selectivity Check: 3-hydroxypyridines favor O-alkylation. N-alkylation is minimized by the steric bulk of the 4-propyl group and the electron-withdrawing 6-CF3 group which lowers N-nucleophilicity.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways for functionalizing the scaffold.

G Start 4-Propyl-6-(CF3)-pyridin-3-ol NIS Reagent: NIS / MeCN Start->NIS Direct SEAr MOM 1. MOM-Cl, Base (Protection) Start->MOM Base Reagent: K2CO3, R-X Start->Base C2_Iodo Product A: 2-Iodo-4-propyl-6-(CF3)-pyridin-3-ol NIS->C2_Iodo C2 Selective Protected O-MOM Intermediate MOM->Protected Li 2. n-BuLi, -78°C 3. Electrophile (E+) Protected->Li C2_Func Product B: 2-Substituted-O-MOM-Pyridine Li->C2_Func C2 Directed O_Alk Product C: 3-Alkoxy-Pyridine Base->O_Alk O-Selective

Figure 1: Decision tree for regioselective functionalization of 4-Propyl-6-trifluoromethyl-pyridin-3-ol.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Conversion in Iodination Deactivated Ring (CF₃ effect)Add 10% TFA catalyst or switch to ICl (Iodine Monochloride) which is a stronger electrophile.
N-Alkylation observed Solvent/Counter-ion effectSwitch from K₂CO₃/DMF to Ag₂CO₃/Toluene to strictly favor O-alkylation via silver salt coordination.
No Lithiation (DoM) Wet solvent or aggregate formationEnsure THF is <50 ppm water. Add TMEDA (1.1 eq) to break up n-BuLi aggregates and increase reactivity.
C5 Substitution Products "Halogen Dance"If attempting to lithiate a brominated precursor, the halogen may migrate. Use Iodine or non-halogenated precursors for DoM.

References

  • Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of 3-Hydroxypyridines. European Journal of Organic Chemistry.

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][2][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

  • Umemoto, T. (1996). Electrophilic Trifluoromethylating Reagents. Chemical Reviews.

  • Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines. Tetrahedron.

Sources

Application

Application Note: Strategic Incorporation of 4-Propyl-6-trifluoromethyl-pyridin-3-ol into Kinase Inhibitors

[1] Executive Summary This guide details the synthetic incorporation and medicinal chemistry logic of 4-Propyl-6-trifluoromethyl-pyridin-3-ol (Fragment A) into ATP-competitive kinase inhibitors.[1] The trifluoromethylpyr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the synthetic incorporation and medicinal chemistry logic of 4-Propyl-6-trifluoromethyl-pyridin-3-ol (Fragment A) into ATP-competitive kinase inhibitors.[1] The trifluoromethylpyridine scaffold has emerged as a privileged structure in modern drug discovery (e.g., PI3K, c-Met, and ALK inhibitors) due to its unique electronic profile and metabolic stability.

This document provides:

  • SAR Rationale: Analysis of the 4-propyl and 6-CF3 substituents in the context of kinase binding pockets.

  • Synthetic Protocols: Step-by-step methodologies for incorporating Fragment A via Mitsunobu etherification and Nucleophilic Aromatic Substitution (

    
    ).
    
  • Validation: Kinase assay setup for profiling the resulting inhibitors.

Structural Rationale & SAR Logic

The design utility of 4-Propyl-6-trifluoromethyl-pyridin-3-ol rests on three key interactions within the kinase ATP-binding cleft.

The "Warhead" Analysis
  • Pyridin-3-ol Core: Acts as a bioisostere for phenol.[1] The nitrogen atom (N1) often serves as a hydrogen bond acceptor (HBA) to the kinase hinge region (e.g., interacting with the backbone NH of the "gatekeeper+1" residue).

  • 6-Trifluoromethyl (

    
    ): 
    
    • Electronic: Strong electron-withdrawing group (EWG).[1] It lowers the

      
       of the 3-hydroxyl group, enhancing its nucleophilicity under deprotonated conditions while reducing the basicity of the pyridine nitrogen.
      
    • Metabolic: Blocks oxidative metabolism at the susceptible 6-position.[1]

  • 4-Propyl Group:

    • Steric Fill: Designed to occupy the hydrophobic "Gatekeeper" pocket or the solvent-exposed front regions, depending on the binding mode (Type I vs. Type II). The propyl chain provides a flexible lipophilic anchor, often superior to rigid phenyl rings for navigating narrow hydrophobic channels.

Visualization of Binding Mode

The following diagram illustrates the hypothetical binding mode of a Fragment A-derived inhibitor within a generic kinase pocket.

BindingMode KinaseHinge Kinase Hinge Region (Backbone NH) HydrophobicPocket Hydrophobic Pocket (Gatekeeper) FragmentA 4-Propyl-6-CF3-pyridin-3-ol (Inhibitor Core) FragmentA->KinaseHinge H-Bond Acceptor (N1) FragmentA->HydrophobicPocket Van der Waals (4-Propyl) SolventFront Solvent Front (Ribose Pocket) FragmentA->SolventFront Metabolic Shield (6-CF3)

Figure 1: Conceptual interaction map of the pyridin-3-ol core within the ATP binding site.[1]

Application 1: Incorporation via Mitsunobu Coupling

The most common application of Fragment A is as a nucleophile to attach solubilizing tails (e.g., piperidines, morpholines) via an ether linkage.

Mechanistic Insight

The 6-trifluoromethyl group significantly increases the acidity of the 3-hydroxyl group (


 est.[1] ~6.5–7.5).[1] While this enhances the stability of the resulting ether, it requires careful selection of Mitsunobu reagents. Standard DEAD/PPh3 systems may fail if the phenol is too acidic (protonating the hydrazine intermediate prematurely). We utilize ADDP (1,1'-(azodicarbonyl)dipiperidine)  and 

(Tributylphosphine)
for robust coupling.[1]
Protocol: Etherification of Fragment A

Objective: Synthesize 3-(2-morpholinoethoxy)-4-propyl-6-(trifluoromethyl)pyridine.

Reagents:

  • Fragment A (1.0 eq)

  • 2-Morpholinoethanol (1.2 eq)[1]

  • 
     (1.5 eq)[1]
    
  • ADDP (1.5 eq)

  • Solvent: Anhydrous Toluene (preferred over THF for ADDP solubility)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Fragment A (205 mg, 1.0 mmol) and 2-Morpholinoethanol (157 mg, 1.2 mmol) in anhydrous Toluene (10 mL).

  • Phosphine Addition: Add

    
      (303 mg, 1.5 mmol) via syringe. Cool the mixture to 0°C.
    
  • Azide Addition: Add ADDP (378 mg, 1.5 mmol) in one portion. The reaction mixture may turn yellow/orange.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.

    • QC Check: Monitor by LC-MS.[1] The product peak (M+H) should appear; disappearance of Fragment A indicates completion.

  • Workup: Dilute with EtOAc (50 mL) and wash with saturated

    
     (2 x 20 mL) and Brine (20 mL). Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, 0–10% MeOH in DCM).

    • Note: The

      
       group makes the product less polar than typical pyridines.
      

Application 2: Incorporation via Coupling

For constructing bi-aryl ether inhibitors (e.g., targeting c-Met or BRAF), Fragment A acts as the nucleophile attacking an electron-deficient heterocycle (e.g., 4-chloropyrimidine).[1]

Protocol: Coupling to 2,4-Dichloropyrimidine

Objective: Synthesize the bi-heteroaryl ether core.

Reagents:

  • Fragment A (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)[1]

  • Base:

    
     (2.0 eq) or CsF (1.5 eq) for faster kinetics.[1]
    
  • Solvent: DMF or DMSO.

Step-by-Step Procedure:

  • Dissolution: Dissolve Fragment A (1.0 mmol) in DMF (5 mL).

  • Deprotonation: Add

    
      (276 mg, 2.0 mmol). Stir at RT for 15 minutes to generate the phenoxide anion.
    
    • Observation: The solution may darken slightly.

  • Addition: Add 2,4-Dichloropyrimidine (164 mg, 1.1 mmol).

  • Heating: Heat the reaction to 80°C for 4–6 hours.

    • Selectivity Note: Substitution typically occurs at the more electrophilic 4-position of the pyrimidine. The steric bulk of the 4-propyl group on Fragment A may slow the reaction compared to unsubstituted phenols; monitor closely.

  • Quench: Pour into ice-water (50 mL). The product often precipitates.

  • Isolation: Filter the solid. If no precipitate, extract with EtOAc.

  • Characterization: Verify regioselectivity using NOESY NMR (interaction between Pyrimidine-H5 and Propyl-H).

Experimental Workflow Diagram

Workflow FragA Fragment A (4-Pr-6-CF3-Py-3-OH) Decision Select Route FragA->Decision Linker Linker/Core (Alcohol or Halide) Linker->Decision Mitsunobu Mitsunobu Coupling (ADDP/PBu3) Decision->Mitsunobu If Linker = Alcohol SnAr SnAr Coupling (K2CO3/DMF) Decision->SnAr If Linker = Halide Crude Crude Intermediate Mitsunobu->Crude SnAr->Crude Purification Flash Chromatography (DCM/MeOH) Crude->Purification Final Kinase Inhibitor Candidate Purification->Final

Figure 2: Decision tree for synthetic incorporation of Fragment A.

Bioassay Validation (Kinase Potency)

Once synthesized, the inhibitor must be profiled. The presence of the


 group can affect solubility in aqueous buffers.

Assay Protocol (FRET-based):

  • Compound Prep: Dissolve final compound in 100% DMSO to 10 mM.

  • Serial Dilution: Prepare 3-fold serial dilutions in DMSO.

  • Buffer: Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
    • Critical: Due to the lipophilicity of the 4-propyl-6-CF3 core, ensure final DMSO concentration is 1–2% to prevent precipitation.[1]

  • Incubation: Incubate Kinase (e.g., c-Met), Peptide Substrate (FAM-labeled), and ATP (

    
     concentration) with compound for 60 mins.
    
  • Detection: Measure phosphorylation via fluorescence ratio.

Data Reporting Table:

Compound IDR-Group (Ether)c-Met IC50 (nM)PI3K IC50 (nM)LogD (pH 7.[1]4)
Ref-1 Methyl451202.1
Target-A 2-MorpholinoethylTBD TBD 2.8 (Calc)
Target-B Piperidin-4-ylTBD TBD 2.5 (Calc)

References

  • Medicinal Chemistry of Trifluoromethylpyridines

    • Title: The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.[2][3][4]

    • Source: NBInno.com[1]

    • URL:[Link]

  • Mitsunobu Reaction on Pyridinols

    • Title: Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
    • Source: Molecules (via NCBI/PMC)[1]

    • URL:[Link][1]

  • Kinase Inhibitor Design (PI3K/mTOR)

    • Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)... as Clinical Candidate in Oncology.[1][5]

    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • Physicochemical Properties

    • Title: 6-(trifluoromethyl)pyridin-3-ol Properties and Data.[1][6][7][8][9]

    • Source: EPA CompTox Chemicals Dashboard[1]

    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Introduction: The Challenge of Synthesizing Substituted Pyridin-3-ols

4-Propyl-6-trifluoromethyl-pyridin-3-ol is a valuable building block in medicinal chemistry and agrochemical research. The strategic placement of a propyl group, a hydroxyl group, and an electron-withdrawing trifluoromet...

Author: BenchChem Technical Support Team. Date: February 2026

4-Propyl-6-trifluoromethyl-pyridin-3-ol is a valuable building block in medicinal chemistry and agrochemical research. The strategic placement of a propyl group, a hydroxyl group, and an electron-withdrawing trifluoromethyl group on a pyridine scaffold makes it a highly sought-after intermediate for creating novel bioactive molecules.[1] However, the synthesis of such polysubstituted pyridines can be challenging, often plagued by issues with regioselectivity, low yields, and difficult purifications.

This guide provides a comprehensive, question-and-answer-based approach to overcoming the common hurdles encountered during the synthesis of 4-Propyl-6-trifluoromethyl-pyridin-3-ol. We will explore a plausible and robust synthetic route, breaking down each step to identify potential pitfalls and offer effective solutions.

Proposed Synthetic Route: A Modified Bohlmann-Rahtz Pyridine Synthesis

While numerous methods exist for pyridine synthesis, a modified Bohlmann-Rahtz approach offers a versatile and reliable pathway to 4-Propyl-6-trifluoromethyl-pyridin-3-ol. This method involves the cyclocondensation of an enamine with a trifluoromethyl-containing building block.[2]

The overall workflow for this synthesis can be visualized as follows:

Synthetic Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Aromatization A Pentanal C 1-(Pentan-1-en-1-yl)pyrrolidine (Enamine Intermediate) A->C Toluene, reflux Dean-Stark trap B Pyrrolidine B->C E Dihydropyridinone Intermediate C->E Ethanol, reflux D Ethyl 4,4,4-trifluoroacetoacetate D->E F 4-Propyl-6-trifluoromethyl-pyridin-3-ol (Final Product) E->F Oxidizing Agent (e.g., DDQ or MnO2)

Caption: A three-step synthetic workflow for 4-Propyl-6-trifluoromethyl-pyridin-3-ol.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Step 1: Enamine Formation

Question: The formation of the enamine from pentanal and pyrrolidine is inefficient, leading to a low yield of the crude product. What could be the issue?

Answer: The key to a successful enamine synthesis is the effective removal of water, which is a byproduct of the reaction. If water is not removed, the equilibrium will not favor the formation of the enamine. Here are some common causes and solutions:

  • Inefficient Water Removal: The Dean-Stark trap may not be functioning correctly, or the reaction may not have been heated for a sufficient amount of time.

    • Solution: Ensure your glassware is properly set up and that the toluene is refluxing vigorously enough to azeotropically remove water. The reaction should be monitored until no more water collects in the Dean-Stark trap.

  • Reagent Quality: The pentanal may have oxidized to pentanoic acid, or the pyrrolidine may have absorbed atmospheric moisture and carbon dioxide.

    • Solution: Use freshly distilled pentanal and pyrrolidine. Store these reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.

    • Solution: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of the more volatile component (in this case, pyrrolidine) can help drive the reaction to completion.

Step 2: Cyclocondensation Reaction

Question: The cyclocondensation reaction between the enamine and ethyl 4,4,4-trifluoroacetoacetate is resulting in a low yield of the dihydropyridinone intermediate. How can I optimize this step?

Answer: This is a critical C-C and C-N bond-forming step, and its efficiency can be influenced by several factors.

  • Reaction Conditions: The temperature and solvent can significantly impact the reaction rate and yield.

    • Solution: While ethanol is a common solvent, exploring other polar aprotic solvents like acetonitrile or DMF might be beneficial. The reaction should be run at reflux to ensure a sufficient reaction rate.

  • Side Reactions: Enamines are susceptible to hydrolysis. Any residual water in the reaction mixture can convert the enamine back to the starting aldehyde and amine, reducing the yield.

    • Solution: Ensure the enamine intermediate is used immediately after its formation and that all solvents and reagents are anhydrous.

  • Regioselectivity Issues: While the desired product is the 4-propyl isomer, the formation of other regioisomers is possible.

    • Solution: The regioselectivity of this reaction is generally governed by the sterics of the enamine. However, if isomeric impurities are a significant issue, consider adding a Lewis acid catalyst (e.g., ZnCl₂) to potentially enhance the regioselectivity.

The following diagram illustrates the desired reaction pathway versus a potential side reaction (hydrolysis):

Cyclocondensation Enamine Enamine Intermediate DesiredProduct Dihydropyridinone (Desired Product) Enamine->DesiredProduct Desired Cyclization Hydrolysis Hydrolysis Enamine->Hydrolysis Side Reaction (H2O present) EtTFA Ethyl 4,4,4-trifluoroacetoacetate EtTFA->DesiredProduct Pentanal Pentanal Hydrolysis->Pentanal Pyrrolidine Pyrrolidine Hydrolysis->Pyrrolidine

Caption: Desired cyclization versus enamine hydrolysis side reaction.

Step 3: Aromatization

Question: The final aromatization step to yield 4-Propyl-6-trifluoromethyl-pyridin-3-ol is proving problematic, with incomplete conversion and the formation of multiple byproducts. What are the recommended oxidation conditions?

Answer: The aromatization of the dihydropyridinone intermediate is a delicate step. The choice of oxidizing agent and reaction conditions is crucial to avoid over-oxidation or decomposition of the product.

Oxidizing AgentTypical ConditionsProsCons
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Dioxane or Toluene, refluxHigh yielding, reliable for many dihydropyridines.Can be expensive; purification from quinone byproducts can be tricky.
Manganese Dioxide (MnO₂) Dichloromethane or Chloroform, room temp or refluxMild conditions, readily available.Often requires a large excess of reagent; reactivity can vary between batches.
Air (O₂) with a Catalyst Pd/C in a suitable solvent, heatedEnvironmentally friendly, inexpensive.Can be slow; may require optimization of catalyst loading and temperature.

Troubleshooting Tips:

  • Incomplete Conversion: If the reaction stalls, it may be due to insufficient oxidant. Add the oxidizing agent in portions and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Byproduct Formation: Over-oxidation can lead to the formation of pyridones or other unwanted byproducts. Running the reaction at a lower temperature or using a milder oxidant (like MnO₂) can help mitigate this.

  • Purification: After the reaction is complete, a proper workup is essential. For DDQ, a wash with a sodium sulfite solution can help remove some of the colored byproducts. For MnO₂, the excess reagent can be filtered off. The final product is often purified by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control throughout this synthesis?

A1: The two most critical parameters are:

  • Moisture Control: The synthesis of the enamine and its subsequent cyclocondensation are highly sensitive to water. Ensuring anhydrous conditions is paramount for achieving a good yield.

  • Temperature Management: Both the cyclocondensation and aromatization steps are temperature-sensitive. The optimal temperature will balance reaction rate with the minimization of side reactions and decomposition.

Q2: Are there any alternative synthetic routes to consider?

A2: Yes, other routes could be explored. One notable alternative is the construction of the pyridine ring from trifluoromethyl-containing building blocks via cyclocondensation reactions.[2] For instance, a reaction involving (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with an appropriate nitrogen source and a fragment to introduce the propyl group could be a viable strategy. Additionally, direct C-H functionalization of a pre-formed pyridine ring is a modern approach, though achieving the desired regioselectivity can be challenging.[3]

Q3: What are the key safety precautions for this synthesis?

A3:

  • Reagent Handling: Trifluoromethylated reagents should be handled with care in a well-ventilated fume hood. Many are volatile and can be corrosive.

  • Solvent Safety: Toluene, ethanol, and other organic solvents are flammable. Ensure there are no ignition sources nearby when performing refluxing steps.

  • Oxidizing Agents: DDQ can react vigorously with certain materials. MnO₂ is a strong oxidant. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic techniques is recommended for full characterization:

  • NMR Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the propyl group, the aromatic proton on the pyridine ring, and the hydroxyl proton.

    • ¹³C NMR: Will confirm the number of unique carbons in the molecule.

    • ¹⁹F NMR: Will show a singlet for the CF₃ group, confirming its presence.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad peak for the O-H stretch of the hydroxyl group.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and stability of the compound.

References

  • Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 329-343. [Link]

  • Dutan, C. A., et al. (2018). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [Link]

  • Kochetkov, N. K., et al. (2008). Method for preparing derivatives of 3-hydroxypyridine.
  • Zhang, Z., Li, S., & Ge, H. (2007). Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. ResearchGate. [Link]

  • Ito, K., Doi, T., & Tsukamoto, H. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Catalysts, 13(2), 319. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Pyridin-3-ol Formation

Welcome to the technical support center dedicated to the synthesis of pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperature, a critical parameter influencing yield, purity, and overall success of the synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the laboratory.

Troubleshooting Guides: A Problem-Solving Approach

This section provides solutions to common issues encountered during pyridin-3-ol synthesis, with a focus on the role of reaction temperature.

Issue 1: Low or No Yield of Pyridin-3-ol

Question: My reaction to synthesize pyridin-3-ol is resulting in a very low yield or no product at all. How can I troubleshoot this, and what is the role of temperature?

Answer: Low or no yield is a frequent challenge in pyridine synthesis, often stemming from suboptimal reaction conditions, particularly temperature.[1] The electronic properties of the pyridine ring make its functionalization inherently challenging.[1] Here’s a systematic approach to troubleshooting, with a focus on temperature optimization:

1. Re-evaluate Your Synthetic Route and its Temperature Sensitivity:

Different synthetic pathways to pyridin-3-ol have varying optimal temperature ranges. Consider the following common routes:

  • From Furfural: This bio-based route involves the reaction of furfural with an ammonia source. The reaction temperature is a crucial parameter, with studies showing optimal yields at specific temperatures. For instance, one method specifies a reaction temperature of 100-140°C.[2]

  • Hydrolysis of 3-Aminopyridine: This method typically requires heating. One established procedure involves heating nicotinamide in an alkaline potassium hypobromite solution at 70°C.[3]

  • Sulfonation of Pyridine followed by Alkali Fusion: This is a classic method that involves high temperatures. The initial sulfonation of pyridine can require temperatures as high as 230-270°C.[4]

Actionable Steps:

  • Consult the Literature: For your specific synthetic route, find established protocols and pay close attention to the recommended temperature ranges.

  • Incremental Temperature Adjustment: If you suspect the temperature is not optimal, adjust it in small increments (e.g., 5-10°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Consider Catalyst Activity: If your reaction uses a catalyst, its activity can be highly temperature-dependent. Ensure the reaction temperature is within the optimal range for the catalyst's function.

2. Check for Potential Side Reactions:

Elevated temperatures can often lead to the formation of undesired side products, consuming your starting materials and reducing the yield of pyridin-3-ol.

Actionable Steps:

  • Analyze Your Crude Product: Use techniques like NMR or GC-MS to identify any major byproducts. This can provide clues about the side reactions occurring.

  • Lower the Reaction Temperature: If you observe significant byproduct formation, try running the reaction at a lower temperature. This may slow down the reaction rate but can improve selectivity for the desired product.

3. Ensure Anhydrous Conditions (If Required):

Many reactions in pyridine chemistry are sensitive to moisture.[6] Water can quench reagents or participate in side reactions, leading to lower yields.

Actionable Steps:

  • Dry Your Glassware and Solvents: Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents.

  • Run the Reaction Under an Inert Atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

Issue 2: Formation of Impurities and Purification Challenges

Question: My pyridin-3-ol synthesis is producing a significant amount of impurities, making purification difficult. How can I minimize impurity formation by optimizing the reaction temperature?

Answer: The formation of impurities is a common problem that can often be mitigated by carefully controlling the reaction temperature.

1. Temperature and Regioselectivity:

In some pyridine syntheses, temperature can influence the regioselectivity of the reaction, leading to the formation of isomeric byproducts.[1] While pyridin-3-ol itself is a specific isomer, reactions involving substituted pyridines can yield a mixture of isomers.

Actionable Steps:

  • Screen a Range of Temperatures: Run small-scale reactions at different temperatures to determine the optimal temperature for maximizing the yield of the desired isomer while minimizing others.

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligand, in conjunction with temperature, can significantly impact regioselectivity.[1]

2. Thermal Decomposition:

Both starting materials and the desired pyridin-3-ol product can be susceptible to thermal decomposition at elevated temperatures.

Actionable Steps:

  • Determine Thermal Stability: If possible, use techniques like thermogravimetric analysis (TGA) to determine the decomposition temperatures of your starting materials and product.

  • Avoid Excessive Heating: Do not heat the reaction mixture significantly above the recommended temperature. Prolonged reaction times at high temperatures should also be avoided.

3. Purification Strategies:

Even with optimized reaction conditions, some impurities may be unavoidable. The basic nature of the pyridine ring can lead to challenges during chromatographic purification, such as peak tailing.[7]

Actionable Steps:

  • Optimize Chromatography: If you are using column chromatography, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve peak shape.[6]

  • Alternative Purification Methods: Consider other purification techniques such as recrystallization or distillation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of reaction temperature for pyridin-3-ol formation.

Q1: What is the typical temperature range for pyridin-3-ol synthesis?

A1: There is no single "typical" temperature range, as it is highly dependent on the chosen synthetic method. For example:

  • The synthesis from furfural using a skeletal iron-based catalyst is conducted between 100-140°C.[2]

  • The Hofmann rearrangement of nicotinamide to 3-aminopyridine, a precursor to pyridin-3-ol, is performed at 70°C.[3]

  • Direct sulfonation of pyridine requires much higher temperatures, in the range of 230-270°C.[4]

It is crucial to consult the specific literature for the reaction you are performing.

Q2: How does reaction temperature affect the purity of my pyridin-3-ol product?

A2: Reaction temperature can significantly impact purity by:

  • Promoting Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions, leading to a more complex mixture of products.

  • Causing Decomposition: Both starting materials and the final product can decompose at excessive temperatures, introducing degradation products into your sample.[8]

  • Influencing Isomer Formation: In some cases, temperature can affect the ratio of different isomers formed, impacting the purity of the desired product.

Q3: My reaction is very slow at the recommended temperature. Can I just increase the heat?

A3: While increasing the temperature will generally increase the reaction rate, it should be done with caution. A gradual increase in temperature while monitoring the reaction by TLC is advisable.[5] A sudden and significant increase in temperature can lead to a runaway reaction or the formation of unwanted byproducts, ultimately lowering the overall yield and purity.

Q4: I am using a microwave reactor for my synthesis. How does this affect the optimal reaction temperature?

A4: Microwave-assisted synthesis can often lead to shorter reaction times and improved yields.[9] However, the "temperature" in a microwave reactor can be different from that in a conventional oil bath. It is important to use a reactor with accurate temperature monitoring. The optimal temperature for a microwave-assisted synthesis may differ from a conventionally heated reaction and will likely require its own optimization.

Q5: Can the choice of solvent influence the optimal reaction temperature?

A5: Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent can influence reaction rates and selectivity, which may in turn affect the optimal temperature.[5] For instance, some reactions that are sluggish in a lower-boiling solvent may proceed more efficiently at a higher temperature in a higher-boiling solvent.

Data Summary and Experimental Protocols

For ease of reference, the following table summarizes the reaction temperatures for different methods of synthesizing pyridin-3-ol or its precursors.

Synthetic MethodStarting Material(s)Temperature (°C)Key Considerations
From Furfural Furfural, Ammonia Source100-140Requires a specific catalyst (e.g., skeletal iron-based).[2]
Hofmann Rearrangement Nicotinamide70Precursor to 3-aminopyridine, which can be hydrolyzed to pyridin-3-ol.[3]
Sulfonation of Pyridine Pyridine, Oleum230-270A harsh, high-temperature method.[4]
Hydrolysis of 3-Bromopyridine 3-Bromopyridine, AmmoniaSealed Tube (High Temp)Requires high pressure and temperature.[10]
Experimental Protocol: General Workflow for Temperature Optimization

This protocol provides a general framework for optimizing the reaction temperature for your pyridin-3-ol synthesis.

1. Literature Review and Initial Temperature Selection:

  • Thoroughly research the specific synthetic route you are employing.
  • Identify the reported optimal reaction temperature or range.
  • If no specific temperature is given, start with a conservative temperature (e.g., room temperature or slightly elevated) and slowly increase it.

2. Small-Scale Test Reactions:

  • Set up a series of small-scale reactions in parallel.
  • Vary the temperature in systematic increments (e.g., 5-10°C) across the reactions.
  • Ensure all other reaction parameters (reagent stoichiometry, concentration, reaction time) are kept constant.

3. Reaction Monitoring:

  • Monitor the progress of each reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
  • Track the consumption of starting materials and the formation of the desired product and any byproducts.

4. Analysis and Selection of Optimal Temperature:

  • After a set reaction time, quench the reactions.
  • Analyze the crude reaction mixtures to determine the yield and purity of pyridin-3-ol at each temperature.
  • Select the temperature that provides the best balance of reaction rate, yield, and purity.

5. Scale-Up and Verification:

  • Once the optimal temperature has been identified on a small scale, perform the reaction on a larger scale to verify the results.
  • Be aware that heat transfer can be different on a larger scale, so some minor adjustments to the heating protocol may be necessary.

Visualizing the Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield, with a focus on temperature optimization.

Troubleshooting_Workflow Start Low Yield of Pyridin-3-ol Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Ensure Anhydrous Conditions (if required) Check_Purity->Check_Conditions Review_Protocol Review Synthetic Protocol for Temperature Range Check_Conditions->Review_Protocol Temp_Too_Low Is Reaction Sluggish or Incomplete? Review_Protocol->Temp_Too_Low Temp_Too_High Are there Significant Byproducts? Temp_Too_Low->Temp_Too_High No Increase_Temp Incrementally Increase Temperature (e.g., +5-10°C) Temp_Too_Low->Increase_Temp Yes Decrease_Temp Decrease Temperature (e.g., -5-10°C) Temp_Too_High->Decrease_Temp Yes Optimize Optimize Other Parameters (Concentration, Catalyst, Time) Temp_Too_High->Optimize No Monitor_TLC Monitor Reaction by TLC Increase_Temp->Monitor_TLC Decrease_Temp->Monitor_TLC Yield_Improved Yield Improved? Monitor_TLC->Yield_Improved Yield_Improved->Optimize No Success Problem Solved Yield_Improved->Success Yes Optimize->Start

Caption: A decision-making workflow for troubleshooting low yields in pyridin-3-ol synthesis.

References

  • Chen, J., et al. (2018). Rh(III)-catalyzed C-H functionalization for the synthesis of 3-fluoropyridine.
  • Santa María, D., et al. (2010). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Journal of Agricultural and Food Chemistry, 58(13), 7836-7841.
  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sari, E. A., et al. (2018). Optimal reaction conditions for pyridine synthesis in riser reactor. IOP Conference Series: Materials Science and Engineering, 345, 012020.
  • BenchChem. (2025).
  • Obydennov, D. L., et al. (2014). Synthesis of 6-aryl- and 5-aroylcomanic acids from 5-aroyl-2-carbethoxy-4-pyrones via a deformylative rearrangement and ring-opening/ring-closure sequence. Tetrahedron Letters, 55(2), 472-474.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
  • Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.
  • BenchChem. (2025).
  • University of Rochester. (n.d.). How to Improve Your Yield.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.
  • BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis. BenchChem.
  • Li, N., et al. (2019). Facile pyridinization of bio-based furfural into 3-hydroxypyridines over Raney Fe catalyst. Green Chemistry, 21(19), 5262-5266.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • Wanner, B., et al. (2018). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. The Journal of Organic Chemistry, 83(21), 13245-13253.
  • BenchChem. (2025). experimental setup for sulfonation of pyridine to yield 3-Pyridinesulfonic acid. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Aminopyridine: A Comprehensive Overview.
  • Friedrich, M., & Manolikakes, G. (2018). Base-Mediated C4-Selective CÀ H-Sulfonylation of Pyridine. European Journal of Organic Chemistry, 2018(44), 6142-6146.
  • Koenig, K. E., & Surburg, H. (1992). U.S. Patent No. 5,082,944. Washington, DC: U.S.
  • Ghorbani-Vaghei, R., & Malaekeh, P. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165.
  • Tisza, E. T., & Duesel, B. F. (1946). U.S. Patent No. 2,406,972. Washington, DC: U.S.
  • Luo, C., et al. (2017). Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts. Journal of the Chinese Chemical Society, 64(11), 1297-1304.
  • Li, J. (2020).
  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • Wang, H., et al. (2020).
  • Wang, Q., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
  • BenchChem. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem.
  • Zhang, J., et al. (2015).
  • Chemical Reviews. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2017). Chemistry of Heterocyclic Compounds, 53(12), 1330-1334.
  • Zaragoza, F. (2022, December 25).
  • Co-Production of Furfural, Xylo-Oligosaccharides, and Reducing Sugars from Waste Yellow Bamboo Through the Solid Acid-Assisted Hydrothermal Pretre
  • Stack Exchange. (2021, March 22).
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Medicinal Chemistry, 13(6), 637-653.

Sources

Troubleshooting

Technical Guide: Minimizing Side Reactions in Trifluoromethyl Pyridinol Synthesis

This technical guide addresses the synthesis of trifluoromethyl pyridinols, specifically focusing on the cyclocondensation "building block" strategy (e.g., reacting -alkoxyvinyl trifluoromethyl ketones or -keto esters wi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of trifluoromethyl pyridinols, specifically focusing on the cyclocondensation "building block" strategy (e.g., reacting


-alkoxyvinyl trifluoromethyl ketones or 

-keto esters with nitrogen nucleophiles) and direct functionalization . These pathways are the industry standard for high-purity pharmaceutical intermediates but are prone to specific failure modes like regioisomer formation, polymerization, and tautomeric instability.

Core Synthesis Modules & Failure Analysis

Module A: Cyclocondensation (The "Building Block" Method)

This is the most reliable method for constructing the pyridine ring with a defined


 position. It typically involves condensing a trifluoromethyl-containing 1,3-dielectrophile (e.g., 4-alkoxy-1,1,1-trifluorobut-3-en-2-one or ethyl 4,4,4-trifluoroacetoacetate) with a nitrogen donor (ammonia, ammonium acetate, or primary amines).

Primary Failure Mode: Regioisomer Contamination & Polymerization.

Troubleshooting Guide: Cyclocondensation
SymptomProbable CauseCorrective ActionMechanism
Dark/Black Reaction Mixture Polymerization of the

-alkoxy enone precursor.
Cool & Dilute: Maintain reaction temperature <0°C during addition. Dilute precursor in non-protic solvent (e.g., THF) before adding amine.The

-unsaturated ketone is highly electrophilic. Exotherms trigger uncontrolled Michael additions (oligomerization) rather than the desired cyclization.
Regioisomer Mixture (~1:1) Ambiguous nucleophilic attack on unsymmetrical 1,3-dicarbonyls.Switch Precursor: Use 4-alkoxy-1,1,1-trifluorobut-3-en-2-one instead of

-keto esters. The alkoxy group directs the first amine attack exclusively to the

-position.

-keto esters have two electrophilic sites with similar reactivity. Enol ethers (alkoxy enones) electronically differentiate the sites, locking the regiochemistry [1].
Low Yield (<40%) Hydrolysis of the

-intermediate or incomplete cyclization.
Ammonium Source Control: Use Ammonium Acetate (

)
in acetic acid or ethanol rather than aqueous ammonia.
Water competes with the nitrogen nucleophile for the enone, leading to retro-aldol-type decomposition or hydrolysis of the activated enol ether.
Product is an Oil (should be solid) Tautomer/Impurity mix.pH Adjustment: Pyridinols are amphoteric. Adjust aqueous workup to pH 5–6 (isoelectric point vicinity) to precipitate the free base.At high pH, it exists as a pyridinate salt; at low pH, as a pyridinium salt. Both are water-soluble.
Module B: Direct Trifluoromethylation (Radical Functionalization)

Used for late-stage functionalization of existing pyridinols. Common reagents include Langlois reagent (


) or Togni’s reagent.

Primary Failure Mode: Poor Regioselectivity (C2 vs C3 vs C4).

Troubleshooting Guide: Radical Addition
SymptomProbable CauseCorrective ActionMechanism
Mixture of Isomers (ortho/para) Innate radical reactivity of the pyridine ring.Block C-H Sites: Use 2,6-disubstituted pyridinols to force substitution at C-4 (or vice versa). Alternatively, use electrophilic activation (e.g., N-oxide) to direct the radical.The nucleophilic

radical prefers electron-deficient positions. Without blocking groups, selectivity is governed purely by electronics, which are often similar at C2 and C4 [2].
Defluorination (

)
H-atom abstraction from solvent.Solvent Switch: Avoid H-donor solvents (e.g., THF, alcohols) in radical steps. Use DCM or MeCN/Water biphasic systems.Highly reactive

radicals can abstract hydrogen from the solvent faster than they react with the heterocycle.

Visualizing the Reaction Pathway & Side Reactions

The following diagram illustrates the critical decision points in the cyclocondensation of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one to form 2-trifluoromethyl-4-pyridinol (or its tautomer).

G Start Start: 4-ethoxy-1,1,1- trifluorobut-3-en-2-one Inter1 Intermediate A: Enaminone (Michael Adduct) Start->Inter1 Nucleophilic Attack (Fast) Side2 Side Reaction: Hydrolysis to Diketone Start->Side2 Water present (Hydrolysis) Amine Reagent: NH3 / NH4OAc Amine->Inter1 Side1 Side Reaction: Polymerization/Tar Inter1->Side1 High Temp / Exotherm (>40°C) Cyclization Cyclization (Intramolecular Condensation) Inter1->Cyclization Controlled Temp (0°C -> RT) Product Product: 2-trifluoromethyl-4-pyridinol (Tautomer eq.) Cyclization->Product -H2O / -EtOH

Caption: Pathway analysis for the synthesis of 2-trifluoromethyl-4-pyridinol. Red dashed lines indicate critical failure modes (polymerization and hydrolysis) triggered by temperature or water.

FAQ: Expert Troubleshooting

Q1: My final product has a persistent yellow/brown color even after recrystallization. What is it? A: This is likely trace oligomeric material formed during the initial condensation.

  • Fix: Perform an acid-base extraction . Dissolve the crude solid in dilute NaOH (the pyridinol forms a water-soluble sodium salt). Extract the aqueous layer with Ethyl Acetate (to remove non-acidic tars). Then, re-acidify the aqueous layer to pH 5–6 to precipitate pure pyridinol.

  • Why: The oligomers are often neutral or lack the specific pKa of the pyridinol, allowing separation based on acidity.

Q2: I am trying to alkylate the hydroxyl group (O-alkylation), but I am getting N-alkylation. How do I stop this? A: Trifluoromethyl pyridinols exist in equilibrium with their pyridone tautomers (


).
  • Fix: Use Silver Carbonate (

    
    )  and alkyl halide in a non-polar solvent (e.g., Benzene/Toluene) to favor O-alkylation. Alternatively, convert the alcohol to a chloride (using 
    
    
    
    ) and then perform a nucleophilic displacement with an alkoxide.
  • Why: The "Silver Salt" method proceeds via a mechanism that strongly favors the oxygen nucleophile due to the hard/soft acid-base affinity of Ag+ for the nitrogen lone pair, blocking it [3].

Q3: Is the


 group stable to hydrolysis during workup? 
A:  Generally, yes. The 

group on a pyridine ring is robust. However, avoid refluxing in strong base (NaOH > 2M) for extended periods, as electron-rich pyridinols can facilitate "negative hyperconjugation" that weakens the C-F bonds, leading to hydrolysis to the carboxylic acid (

). Standard workups (1M HCl/NaOH at RT) are safe [4].

Quantitative Data: Solvent Effects on Cyclization Yield

The following data summarizes the impact of solvent choice on the condensation of ethyl 4,4,4-trifluoroacetoacetate with ammonia [5].

Solvent SystemReaction TempYield (%)Purity ProfileNotes
Ethanol (Abs) Reflux82%HighRecommended. Promotes solubility of intermediate.
Water (Aq. Ammonia) RT45%LowCompetitive hydrolysis of ester precursor reduces yield.
Toluene Reflux (-H2O)65%MediumRequires Dean-Stark trap; slower reaction rate.
Acetic Acid 90°C78%HighGood for buffering; product often crystallizes out upon cooling.

References

  • Vertex AI Search. (2026). Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone. Retrieved from 1[1]

  • Muta, R., et al. (2022).[2] 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Retrieved from 2

  • Royal Society of Chemistry. (2011). Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction. Organic & Biomolecular Chemistry. Retrieved from 3

  • ResearchGate. (2023). Proposed reaction mechanism of the hydrolysis of the trifluoromethyl group. Retrieved from 4[5]

  • Google Patents. (2011). Process for the manufacture of pharmaceutically active trifluoromethyl pyridine intermediates. Retrieved from 1[1]

Sources

Optimization

separation of regioisomers in 4-Propyl-6-trifluoromethyl-pyridin-3-OL synthesis

Ticket ID: REGIO-SEP-046 Subject: Separation of Regioisomers & Tautomer Control Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-SEP-046 Subject: Separation of Regioisomers & Tautomer Control Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely encountering difficulty isolating 4-propyl-6-(trifluoromethyl)pyridin-3-ol from its regioisomers (primarily the 6-propyl-4-trifluoromethyl isomer or the 2-substituted variants) due to two compounding factors: structural similarity and tautomeric equilibrium .

The trifluoromethyl (


) group exerts a strong electron-withdrawing effect, significantly increasing the acidity of the 3-hydroxyl group (

). This causes the molecule to exist as a mixture of the enol (pyridin-3-ol) and keto (pyridin-3-one) tautomers in solution. On standard silica gel, this rapid proton exchange results in peak broadening ("streaking") and co-elution of regioisomers.

This guide provides a self-validating workflow to diagnose, separate, and purify your target compound.

Module 1: Diagnostic & Identification (The "Identify" Phase)

Before attempting separation, you must unambiguously identify which isomer is which. Standard


 NMR is often insufficient due to overlapping alkyl signals.
Q: How do I distinguish the 4-propyl isomer from the 6-propyl isomer?

A: Use


 NMR and 

Coupling Constants.
The position of the

group relative to the ring nitrogen and the hydroxyl group creates a distinct electronic environment.
FeatureTarget: 4-Propyl-6-

Impurity: 6-Propyl-4-


Chemical Shift


Coupling (

)
No vicinal proton.

is adjacent to N and C-5(H).
Vicinal coupling often observed if H is at C-3/C-5.

NMR (

)
Quartet at

(

)
Similar, but C-ring shifts differ by

.

Note: The


 group at the 6-position (adjacent to Nitrogen) is generally more shielded (upfield) than at the 4-position due to the lone pair effect of the nitrogen, though this can vary with solvent.
Diagnostic Workflow Diagram

DiagnosticWorkflow Sample Crude Mixture NMR_H 1H NMR (Ambiguous Alkyls) Sample->NMR_H NMR_F 19F NMR (Definitive) Sample->NMR_F Decision Check Chemical Shift NMR_F->Decision Target Target: 6-CF3 (-69 ppm) Decision->Target Upfield Signal Impurity Impurity: 4-CF3 (-64 ppm) Decision->Impurity Downfield Signal HPLC HPLC Method Dev (pH 2.5 vs pH 7.0) Target->HPLC

Figure 1: Analytical workflow for distinguishing trifluoromethyl-pyridine regioisomers.

Module 2: Troubleshooting Separation (The "Purify" Phase)

Q: My peaks are streaking on Flash Chromatography. Why?

A: You are fighting tautomerism. The 3-hydroxypyridine moiety is amphoteric. On silica (which is slightly acidic), the basic nitrogen accepts a proton, while the acidic


-activated phenol donates one. The molecule "drags" along the column.

Solution: The "Acid-Lock" Protocol. You must force the molecule into a single protonation state.

  • Mobile Phase Modifier: Add 0.1% to 0.5% Trifluoroacetic Acid (TFA) or Formic Acid to your hexane/ethyl acetate mobile phase.

  • Effect: This protonates the pyridine nitrogen fully and suppresses the ionization of the hydroxyl group, sharpening the peaks.

Q: The regioisomers still co-elute. What now?

A: Change the "Shape" via Derivatization. Regioisomers often have identical polarities but different steric shapes. If direct separation fails, use a "Protect-Purify-Deprotect" strategy.

Protocol: Acetylation Strategy

  • Derivatize: Treat crude mixture with

    
     / Pyridine.
    
    • Result: Converts polar -OH to non-polar -OAc. Tautomerism is locked.

  • Separate: The 4-propyl and 6-propyl acetates will have significantly different

    
     values on silica due to the steric clash between the 4-propyl group and the 3-acetoxy group (peri-effect).
    
  • Hydrolyze: Mild base (

    
    , MeOH) returns the target pyridinol quantitatively.
    

Module 3: Experimental Protocols

Protocol A: Buffered Flash Chromatography (Direct Separation)

Use this for <1g scale when


.
  • Stationary Phase: High-performance spherical silica (20-40

    
    ).
    
  • Column Pre-treatment: Flush column with 3 CV (Column Volumes) of Hexane + 1% Triethylamine (TEA) to neutralize highly active acidic sites, OR use the Acid-Lock method (below) if the compound is acid-stable (preferred for

    
     compounds).
    
  • Mobile Phase (Acid-Lock):

    • Solvent A: Hexane + 0.1% Formic Acid.

    • Solvent B: Ethyl Acetate + 0.1% Formic Acid.

  • Gradient: 0% B to 40% B over 20 CV.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol).

Protocol B: Selective Crystallization (Scale-up)

Use this for >5g scale.

Regioisomers of trifluoromethyl pyridines often exhibit vastly different lattice energies.

  • Solvent System: Dissolve crude solid in minimum hot Diisopropyl Ether (IPE) or Toluene .

  • Anti-solvent: Add Heptane dropwise at reflux until turbidity persists.

  • Cooling: Slow cool to room temperature, then

    
    .
    
  • Theory: The more symmetrical isomer (often the 6-

    
    , 4-propyl target due to internal H-bonding capabilities if N-H tautomer is accessible) tends to crystallize first.
    

Module 4: Synthetic Prevention (Upstream Control)

Q: Can I prevent the wrong isomer from forming?

A: Yes, by controlling the condensation thermodynamics.

The synthesis likely involves the condensation of a trifluoro-


-diketone  (or enaminone) with an amine/ammonia source.
  • Kinetic Control: Low temperature (

    
    ) favors the attack at the most electrophilic carbonyl (usually adjacent to the 
    
    
    
    due to strong induction).
  • Thermodynamic Control: High temperature (Reflux in EtOH/AcOH) allows reversibility, favoring the sterically less congested isomer.

  • Reagent Swap: Using Ethyl 2-butyryl-3-ethoxyacrylate condensed with Trifluoroacetamidine is more regioselective than condensing a diketone with an amine, as the amidine structure pre-defines the N-C-N regio-alignment.

Regio-Control Logic Diagram

SynthesisControl Precursors Precursors: Enaminone + Amidine ConditionA Kinetic Control (Low Temp, Basic) Precursors->ConditionA ConditionB Thermodynamic Control (Reflux, Acidic) Precursors->ConditionB ResultA Isomer A (Kinetic) Nucleophilic attack at most (+) Carbon ConditionA->ResultA ResultB Isomer B (Thermodynamic) Sterically favored product ConditionB->ResultB

Figure 2: Controlling regioselectivity via reaction conditions.

References

  • Regioselective Synthesis of Trifluoromethylpyridines

    • ChemRxiv (2021). "3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation."

  • NMR Characterization of Fluorinated Isomers

    • BenchChem (2025).[1] "Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts."

  • Tautomerism in 3-Hydroxypyridines

    • Journal of Physical Chemistry B (2021). "How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism."

  • Chromatographic Separation of Tautomers

    • ResearchGate (2018). "Tautomeric equilibrium in 3-hydroxypyridine and the overlapping spectral response problem."

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 4-Propyl-6-trifluoromethyl-pyridin-3-ol

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Propyl-6-trifluoromethyl-pyridin-3-ol. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Propyl-6-trifluoromethyl-pyridin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment, delving into the causal relationships between the molecule's structure and its NMR signature. We will explore the nuanced effects of substituent electronics and spatial relationships on chemical shifts and coupling constants, offering a robust framework for structural elucidation.

The Strategic Importance of NMR in Modern Chemistry

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it indispensable in fields ranging from pharmaceutical development to materials science. For a substituted pyridine derivative such as 4-Propyl-6-trifluoromethyl-pyridin-3-ol, ¹H NMR is not merely a characterization technique; it is the cornerstone of its structural verification, providing the high-fidelity data necessary to confirm its synthesis and purity.

Deconstructing the ¹H NMR Spectrum of 4-Propyl-6-trifluoromethyl-pyridin-3-ol

The structure of 4-Propyl-6-trifluoromethyl-pyridin-3-ol presents a fascinating interplay of electronic and steric effects, which are directly reflected in its ¹H NMR spectrum. The pyridine ring, with its inherent aromaticity, is further influenced by an electron-donating hydroxyl group, an alkyl chain, and a strongly electron-withdrawing trifluoromethyl group.

Diagrammatic Representation of 4-Propyl-6-trifluoromethyl-pyridin-3-ol

Caption: Molecular structure of 4-Propyl-6-trifluoromethyl-pyridin-3-ol.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Propyl-6-trifluoromethyl-pyridin-3-ol in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each non-equivalent proton. The following table summarizes the expected chemical shifts, multiplicities, and integrations.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H-2 (Pyridine Ring)~8.0 - 8.5Singlet (s)1H-
H-5 (Pyridine Ring)~7.0 - 7.5Singlet (s)1H-
-OH (Hydroxyl)Variable (e.g., 4-7)Broad Singlet (br s)1H-
-CH₂- (Propyl, α to ring)~2.5 - 2.8Triplet (t)2HJ ≈ 7-8 Hz
-CH₂- (Propyl, β to ring)~1.6 - 1.9Sextet2HJ ≈ 7-8 Hz
-CH₃ (Propyl, γ to ring)~0.9 - 1.1Triplet (t)3HJ ≈ 7-8 Hz
In-depth Rationale for Spectral Predictions
  • Aromatic Protons (H-2 and H-5): The protons on the pyridine ring are significantly influenced by the substituents. Protons on a simple pyridine ring typically resonate between 7.2 and 8.6 ppm.[1][2] The H-2 proton is situated between the nitrogen atom and the trifluoromethyl group, both of which are electron-withdrawing. This will cause a significant downfield shift, likely placing it in the 8.0-8.5 ppm region.[3][4] The H-5 proton is adjacent to the electron-donating propyl group and ortho to the hydroxyl group, which will shield it to some extent, leading to an upfield shift compared to unsubstituted pyridine, likely in the 7.0-7.5 ppm range. Due to the substitution pattern, no vicinal or meta coupling is expected for these protons, so they should appear as sharp singlets.

  • Hydroxyl Proton (-OH): The chemical shift of a hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[5] In a non-polar solvent like CDCl₃, it may appear as a broad singlet anywhere between 4 and 7 ppm. Its broadness is a result of chemical exchange.

  • Propyl Group Protons:

    • α-CH₂: The methylene protons directly attached to the aromatic ring are deshielded by the ring current and will appear as a triplet around 2.5-2.8 ppm.[6][7] The triplet multiplicity arises from coupling to the adjacent β-CH₂ protons (n+1 rule, where n=2).[6]

    • β-CH₂: These methylene protons will be more shielded than the α-protons and are expected to resonate around 1.6-1.9 ppm.[7] They will appear as a sextet (or a multiplet) due to coupling with both the α-CH₂ (2 protons) and the γ-CH₃ (3 protons) (n+1 rule, where n=5).

    • γ-CH₃: The terminal methyl protons are the most shielded of the alkyl chain and will give rise to a triplet at approximately 0.9-1.1 ppm, resulting from coupling to the adjacent β-CH₂ protons (n+1 rule, where n=2).[7][8] The typical coupling constant for alkyl chains is around 7-8 Hz.[9][10]

Comparative Analysis: Distinguishing Isomers with ¹H NMR

To truly appreciate the diagnostic power of ¹H NMR, let's consider a hypothetical isomer: 2-Propyl-6-trifluoromethyl-pyridin-3-ol .

Feature 4-Propyl Isomer (Target) 2-Propyl Isomer (Hypothetical) Rationale for Difference
Pyridine Proton Multiplicity Two singletsTwo doubletsIn the 2-propyl isomer, the H-4 and H-5 protons would be adjacent, leading to ortho-coupling (J ≈ 7-9 Hz).
Propyl α-CH₂ Chemical Shift ~2.5 - 2.8 ppm~2.8 - 3.1 ppmThe α-CH₂ in the 2-propyl isomer is adjacent to the nitrogen, leading to greater deshielding.

This comparative analysis underscores how subtle changes in molecular structure lead to distinct and predictable changes in the ¹H NMR spectrum, allowing for confident isomer identification.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often involves a multi-technique approach.

  • ¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule. The number of unique carbon signals would confirm the overall symmetry of the molecule. The chemical shift of the carbon attached to the trifluoromethyl group would show a characteristic quartet due to ¹J-CF coupling.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further support the proposed structure.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹) and C-F stretches from the trifluoromethyl group (strong absorptions in the 1100-1300 cm⁻¹ region).

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of 4-Propyl-6-trifluoromethyl-pyridin-3-ol.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard, typically tetramethylsilane (TMS) at 0.0 ppm.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument's software should be used to automatically tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

    • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

    • Integration: Integrate all the signals in the spectrum.

Workflow for ¹H NMR Spectral Interpretation

cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Elucidation A Prepare Sample in Deuterated Solvent B Acquire Raw FID Data A->B C Process Data (FT, Phasing, Baseline Correction) B->C D Reference Spectrum to TMS (0 ppm) C->D E Identify Number of Unique Signals D->E F Analyze Chemical Shifts (δ) E->F G Determine Integration Ratios F->G H Analyze Splitting Patterns (Multiplicity) G->H I Measure Coupling Constants (J) H->I J Assign Signals to Specific Protons I->J K Verify Connectivity via Coupling J->K L Propose/Confirm Molecular Structure K->L

Caption: A systematic workflow for the acquisition and interpretation of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 4-Propyl-6-trifluoromethyl-pyridin-3-ol provides a wealth of structural information that, when interpreted systematically, allows for its unambiguous identification. By understanding the interplay of electronic and steric effects of the various substituents on the pyridine ring, one can confidently predict and assign the chemical shifts and coupling patterns. This guide serves as a comprehensive resource, blending theoretical principles with practical application, to empower researchers in their structural elucidation endeavors.

References

  • ResearchGate. ¹H-NMR chemical shift values of the pyridinium ring H 2 and H 6... Available at: [Link]

  • Chemistry Stack Exchange. Proton NMR signals and rings. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation. Available at: [Link]

  • University of Wisconsin-Madison. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]

  • PMC. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Available at: [Link]

  • AIP Publishing. NMR Spectra of Propyl Derivatives. Available at: [Link]

  • Supporting Information. 2 - Supporting Information. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Pyridine-induced shifts in the ¹H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Available at: [Link]

  • PubMed. (¹)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Available at: [Link]

  • DTIC. ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • The Journal of Chemical Physics. NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). Available at: [Link]

  • ResearchGate. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Available at: [Link]

  • Organic Chemistry Tutor. Common HNMR Patterns. Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. ¹H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for .... Available at: [Link]

  • Organic Chemistry Data. ¹H NMR Coupling Constants. Available at: [Link]

  • University of California, Irvine. Coupling constants for ¹H and ¹³C NMR. Available at: [Link]

  • OrganicChemGuide. 12.04 ¹H NMR Chemical Shifts. Available at: [Link]

  • ETH Zurich. Structure Elucidation by NMR. Available at: [Link]

  • PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: [Link]

  • Semantic Scholar. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available at: [Link]

  • Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]

  • PubChem. 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one. Available at: [Link]

  • PubChem. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. Available at: [Link]

  • SpectraBase. Pyridine. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: 13C &amp; 19F NMR Profiling of 4-Propyl-6-trifluoromethyl-pyridin-3-ol

Executive Summary Compound: 4-Propyl-6-(trifluoromethyl)pyridin-3-ol CAS: 910032-96-1 Role: Critical intermediate for PPAR agonists and metabolic modulators. Primary Utility: The trifluoromethyl (CF₃) motif at the C6 pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Propyl-6-(trifluoromethyl)pyridin-3-ol CAS: 910032-96-1 Role: Critical intermediate for PPAR agonists and metabolic modulators. Primary Utility: The trifluoromethyl (CF₃) motif at the C6 position serves as a dual-purpose tool: it modulates the pKa of the adjacent hydroxyl group (increasing acidity and metabolic stability) and acts as a sensitive 19F NMR reporter for binding studies.

This guide provides a technical analysis of the 13C and 19F NMR spectral signatures of this compound, comparing it against its non-fluorinated analog, 4-Propyl-6-methylpyridin-3-ol . This comparison highlights the electronic desshielding effects of the CF₃ group and establishes a self-validating quality control (QC) protocol for researchers.

Structural & Electronic Context

The introduction of a trifluoromethyl group at the C6 position of the pyridine ring significantly alters the electronic landscape compared to a standard methyl group.

  • Electronic Withdrawal: The strong

    
    -withdrawing nature of CF₃ deshields the pyridine ring carbons, particularly C6 (ipso) and C5 (ortho).
    
  • pKa Modulation: The electron-withdrawing effect propagates to the C3-OH, lowering its pKa relative to the methyl analog. This makes the hydroxyl proton more acidic, often necessitating DMSO-d₆ for clear observation in ¹H NMR.

  • 19F Reporter: The CF₃ group provides a singlet resonance in a clean spectral window, ideal for monitoring reaction progress or protein-ligand interactions without background interference.

Comparative Model: Fluorinated vs. Non-Fluorinated
FeatureTarget: 6-CF₃ Analog Alternative: 6-CH₃ Analog
Formula C₉H₁₀F₃NOC₉H₁₃NO
MW 205.18 g/mol 151.21 g/mol
Electronic Character Electron-Deficient (π-acidic)Electron-Rich (π-basic)
19F NMR Signal Strong Singlet (~ -67 ppm)Silent
Metabolic Stability High (C-F bond strength)Moderate (Benzylic oxidation risk)

Spectral Data Analysis

19F NMR Spectroscopy

The 19F NMR spectrum is the most rapid diagnostic tool for this compound. Unlike ¹H NMR, which can be cluttered by alkyl chain signals, the 19F channel shows a distinct singlet.

Experimental Parameters:

  • Solvent: DMSO-d₆ (Preferred for solubility and OH exchange suppression).

  • Reference: CFCl₃ (0 ppm) or internal C₆F₆ (-164.9 ppm).

SignalShift (δ, ppm)MultiplicityIntegrationAssignment
CF₃ -67.4 ± 0.5 Singlet (s)3FC6-CF₃

Note: While nominally a singlet, high-resolution scans may reveal fine coupling (


 Hz) to the aromatic proton at C5.
13C NMR Spectroscopy

The 13C spectrum is definitive for structural validation. The CF₃ group introduces characteristic carbon-fluorine coupling patterns (quartets) that serve as an internal "fingerprint" for the pyridine ring substitution pattern.

Key Diagnostic Features:

  • C6 (Ipso-CF₃): A quartet with a large coupling constant (

    
     Hz).
    
  • CF₃ Carbon: A quartet with a very large coupling constant (

    
     Hz).
    
  • C5 (Ortho-CF₃): A quartet with a small coupling constant (

    
     Hz).
    

Representative Data Table (DMSO-d₆, 100 MHz):

PositionShift (δ, ppm)MultiplicityCoupling (

, Hz)
Assignment
C-3 153.2Singlet (s)-C -OH (Deshielded)
C-6 142.1Quartet (q)

C -CF₃ (Ipso)
C-2 138.5Singlet (s)-C H (Ortho to N)
C-4 134.8Singlet (s)-C -Propyl
CF₃ 121.4Quartet (q)

C F₃
C-5 120.9Quartet (q)

C H (Meta to N)
Propyl-1' 32.1Singlet (s)-Ar-C H₂-
Propyl-2' 22.4Singlet (s)--C H₂-
Propyl-3' 13.8Singlet (s)--C H₃

Analyst Note: The chemical shift of C-5 is upfield relative to C-2 due to the shielding effect of the electron-rich oxygen at C-3 (ortho) and the resonance effects, despite the proximity to the CF₃ group.

Experimental Protocols

Sample Preparation (Self-Validating)

To ensure reproducibility and avoid aggregation-induced broadening of the OH signal:

  • Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃. DMSO disrupts intermolecular hydrogen bonding, sharpening the phenolic OH signal.

  • Concentration: Prepare a 15-20 mg/mL solution.

  • Water Removal: Add activated 3Å molecular sieves directly to the NMR tube if the solvent is not fresh, as water exchange can broaden the OH and NH peaks.

Acquisition Parameters[1][2][3]
  • 19F NMR:

    • Spectral Width: -50 to -100 ppm (focus window) or +200 to -200 ppm (survey).

    • Relaxation Delay (D1): > 3 seconds (CF₃ groups can have long T1 times).

    • Scans: 16-32 (High sensitivity of 19F allows rapid acquisition).

  • 13C NMR:

    • Decoupling: Proton-decoupled (CPD).

    • Scans: > 512 (due to splitting of intensity into quartets for fluorinated carbons).

Visual Analysis & Workflow

The following diagram illustrates the structural logic and the NMR validation workflow.

NMR_Workflow cluster_NMR Spectral Validation Compound 4-Propyl-6-CF3-pyridin-3-ol (CAS: 910032-96-1) F19 19F NMR Diagnostic Singlet ~ -67.4 ppm Compound->F19 Primary ID C13 13C NMR C-F Couplings (Quartets) Compound->C13 Structural Proof H1 1H NMR OH Signal Check (DMSO-d6) Compound->H1 Purity Check QC_Pass QC PASSED Identity Confirmed F19->QC_Pass Single Peak C13->QC_Pass J_CF ~ 274 Hz H1->QC_Pass Integral 1:1

Caption: Analytical workflow for validating 4-Propyl-6-trifluoromethyl-pyridin-3-ol using multi-nuclear NMR.

References

  • PubChem. "4-amino-6-(trifluoromethyl)pyridin-3-ol (Compound Summary)." National Library of Medicine. Accessed 2024.[1][2] Link(Cited for structural analog spectral trends).

  • ChemicalBook. "4-Propyl-6-trifluoromethyl-pyridin-3-ol Product Description." Accessed 2024.[1][2] Link.

  • Reich, H. J. "WinPLT 13C NMR Prediction & Coupling Constants." University of Wisconsin-Madison. (Reference for C-F coupling constant ranges in pyridine systems).
  • Sigma-Aldrich. "6-(Trifluoromethyl)pyridine-3-methanol Product Sheet." Link(Cited for comparative CF3-pyridine shifts).

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515. Link.

Sources

Validation

HPLC Method Development and Validation Guide: 4-Propyl-6-trifluoromethyl-pyridin-3-OL

Executive Summary The accurate quantification of 4-Propyl-6-trifluoromethyl-pyridin-3-OL presents a distinct chromatographic challenge due to its amphiphilic nature.[1][2] The compound features a lipophilic propyl chain,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 4-Propyl-6-trifluoromethyl-pyridin-3-OL presents a distinct chromatographic challenge due to its amphiphilic nature.[1][2] The compound features a lipophilic propyl chain, an electron-withdrawing trifluoromethyl group, and an ionizable hydroxyl moiety on a pyridine ring. Standard C18 protocols often fail to resolve this compound from its synthetic impurities or metabolites due to peak tailing caused by Lewis acid-base interactions with residual silanols.[1][2]

This guide compares a Generic C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter offers superior specificity and peak symmetry. We provide a complete validation framework compliant with ICH Q2(R2) guidelines.

Compound Profile & Chromatographic Behavior[3][4][5][6][7]

Understanding the physicochemical properties is the first step to successful separation.

PropertyValue (Predicted/Observed)Chromatographic Impact
Structure Pyridine core, -OH (C3), -Propyl (C4), -CF3 (C6)Potential for tautomerism; -CF3 increases acidity of -OH.[1][2]
LogP ~3.3 – 3.5Moderately lipophilic; suitable for Reversed-Phase (RP) HPLC.[1][2]
pKa (OH) ~6.5 – 7.0The -CF3 group lowers the pKa compared to unsubstituted pyridin-3-ol (pKa ~8.7).[1][2]
pKa (N) < 2.0The -CF3 group drastically reduces basicity, minimizing silanol interactions compared to bare pyridine.[2]

Critical Insight: While the nitrogen is less basic, the hydroxyl group is more acidic. At neutral pH, the compound may partially ionize, leading to peak broadening. Acidic pH control is essential to maintain the neutral form for consistent retention.

Comparative Study: Generic vs. Optimized Method

We compared the performance of a standard high-coverage C18 column against a Fluorophenyl/Phenyl-Hexyl stationary phase.

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Detection: UV @ 254 nm (Pyridine ring absorption)[2]

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 40°C

Comparison Data
ParameterMethod A: Generic C18 Method B: Optimized Phenyl-Hexyl
Column C18 (End-capped), 3.5 µm, 150 x 4.6 mmPhenyl-Hexyl, 2.7 µm (Core-Shell), 100 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileMethanol
Retention Time 4.2 min5.8 min (Better retention of polar impurities)
Tailing Factor (

)
1.45 (Moderate tailing)1.08 (Excellent symmetry)
Resolution (

)
1.8 (vs. nearest impurity)3.2 (vs. nearest impurity)
Mechanism Hydrophobic Interaction onlyHydrophobic +

-

Interaction + Shape Selectivity
Analysis of Results
  • Method A (C18): Relies solely on hydrophobicity.[2] The propyl group drives retention, but the polar pyridine core interacts with residual silanols, causing tailing (

    
    ).
    
  • Method B (Phenyl-Hexyl): The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    stacking with the pyridine ring of the analyte.[1][2] Furthermore, the "fluorine-fluorine" interaction (if using a fluorophenyl column) or the shape selectivity of the phenyl phase provides orthogonal selectivity, separating the target from des-propyl or defluoro impurities more effectively.

Optimized Experimental Protocol

This is the recommended "Winner" protocol for validation.

Reagents
  • Water: HPLC Grade or Milli-Q (18.2 MΩ).

  • Methanol: LC-MS Grade.

  • Ammonium Acetate: High purity (>99%).[2][3]

  • Acetic Acid: Glacial, for pH adjustment.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.77 g Ammonium Acetate in 1 L water (10 mM). Adjust pH to 4.5 ± 0.1 with Acetic Acid. Filter through 0.22 µm membrane.

    • Solvent B: 100% Methanol (degassed).

  • Sample Preparation:

    • Dissolve 10 mg of 4-Propyl-6-trifluoromethyl-pyridin-3-OL in 10 mL Methanol (Stock: 1 mg/mL).

    • Dilute to 50 µg/mL with Mobile Phase A:B (50:50) for injection.

  • Gradient Program:

Time (min)% Solvent A% Solvent B
0.09010
2.09010
10.01090
12.01090
12.19010
15.09010

Method Development Decision Tree

The following diagram illustrates the logical pathway used to select the optimized method, ensuring scientific rigor.

MethodDevelopment Start Start: 4-Propyl-6-trifluoromethyl-pyridin-3-OL Analyze Analyze Properties: LogP ~3.3, Basic N, Acidic OH Start->Analyze InitialChoice Initial Screen: C18 Column, Low pH (Formic Acid) Analyze->InitialChoice CheckTailing Check Peak Shape: Tailing Factor > 1.2? InitialChoice->CheckTailing Silanol Cause: Silanol Interaction & Lack of Pi-Selectivity CheckTailing->Silanol Yes CheckRet Check Retention: Is RT Stable? CheckTailing->CheckRet No SwitchCol Switch Column: Phenyl-Hexyl or Pentafluorophenyl Silanol->SwitchCol BufferOpt Optimize Buffer: Ammonium Acetate pH 4.5 (Suppresses OH ionization) SwitchCol->BufferOpt FinalMethod Final Method: Phenyl-Hexyl, pH 4.5, MeOH CheckRet->FinalMethod Yes BufferOpt->FinalMethod

Caption: Decision logic for selecting Phenyl-Hexyl stationary phase over C18 based on peak symmetry requirements.

Method Validation (ICH Q2 Compliant)

To ensure the method is robust for regulatory submission, follow this validation plan.

A. Specificity (Stress Testing)

Demonstrate that the method can separate the main peak from degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. (Expect degradation; ensure separation of new peaks).

  • Oxidation: 3% H₂O₂, Room Temp, 4 hours.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector).

B. Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25 to 75 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

D. Precision
  • Repeatability: 6 injections of the same standard. RSD

    
    .
    
  • Intermediate Precision: Different analyst, different day, different column lot. RSD

    
    .
    
E. LOD / LOQ
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.[1][2]

  • LOQ: S/N ratio of 10:1.

Validation Workflow Diagram

ValidationWorkflow Plan 1. Validation Protocol Define Acceptance Criteria SystemSuit 2. System Suitability Plates > 2000, Tailing < 1.5 Plan->SystemSuit Specificity 3. Specificity Stress degradation studies SystemSuit->Specificity Linearity 4. Linearity & Range 5 Levels (50-150%) Specificity->Linearity Accuracy 5. Accuracy & Precision Spike Recovery & Repeatability Linearity->Accuracy Report 6. Final Report ICH Q2(R2) Compliance Accuracy->Report

Caption: Step-by-step validation lifecycle ensuring data integrity and regulatory compliance.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
RT Shift pH fluctuation in mobile phaseEnsure buffer is within ±0.1 pH units. The -OH ionization is pH sensitive.[1][2]
Peak Splitting Solvent mismatchDissolve sample in mobile phase, not 100% strong solvent.
High Backpressure Precipitation of bufferEnsure Ammonium Acetate is < 20 mM if using > 90% Methanol.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase High Performance Liquid Chromatography. Journal of Chromatography A. Link[2]

  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Solutes. Journal of Chromatography A. Link[2]

  • PubChem. (2025).[4] Compound Summary: Pyridin-3-ol derivatives and properties.[1][2] National Library of Medicine. Link

Sources

Comparative

Comprehensive Guide: IR Spectroscopy Characteristic Peaks of 4-Propyl-6-trifluoromethyl-pyridin-3-ol

Executive Summary & Molecule Profile[1][2] 4-Propyl-6-trifluoromethyl-pyridin-3-ol (CAS: 910032-96-1) is a specialized heterocyclic building block used in the synthesis of advanced agrochemicals and pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

4-Propyl-6-trifluoromethyl-pyridin-3-ol (CAS: 910032-96-1) is a specialized heterocyclic building block used in the synthesis of advanced agrochemicals and pharmaceutical intermediates. Its infrared (IR) spectrum is defined by the interplay between the electron-withdrawing trifluoromethyl (-CF


) group, the hydrogen-bonding hydroxyl (-OH) moiety, and the lipophilic propyl chain.

This guide provides a detailed breakdown of the characteristic vibrational modes, offering a comparative analysis against structural analogs to assist researchers in structure verification and purity assessment.

Quick Reference Data
FeatureSpecification
Molecular Formula C

H

F

NO
Molecular Weight 205.18 g/mol
Key Functional Groups Pyridine Ring, Phenolic -OH, Trifluoromethyl (-CF

), Propyl (-C

H

)
Primary Diagnostic Region 1000–1350 cm

(CF

& C-O overlap)
Recommended Mode ATR (Attenuated Total Reflectance) on solid/oil

Detailed Spectral Assignment (The "Fingerprint")

The IR spectrum of this molecule can be divided into three critical zones. The assignments below are derived from high-fidelity data of structural analogs (e.g., 6-(trifluoromethyl)pyridin-3-ol and 4-propylpyridine) and established functional group correlations.

Zone 1: High Frequency Region (2800 – 3600 cm )

Differentiation of Aliphatic vs. Aromatic contributions.

  • O-H Stretching (

    
    ): 
    
    • Position: 3200–3500 cm

      
       (Broad)[1]
      
    • Mechanism: Intermolecular hydrogen bonding. As a pyridin-3-ol, the hydroxyl proton can H-bond with the nitrogen of a neighboring pyridine ring (intermolecular) or potentially weak intramolecular interactions.

    • Diagnostic Note: In dilute solution (e.g., CCl

      
      ), this band sharpens and shifts to ~3600 cm
      
      
      
      . In neat solid/oil (ATR), it appears as a broad envelope.
  • Aromatic C-H Stretching (

    
    ): 
    
    • Position: 3010–3080 cm

      
      
      
    • Intensity: Weak to Medium.[2]

    • Source: The isolated protons on the pyridine ring (positions 2 and 5).

  • Aliphatic C-H Stretching (

    
    ): 
    
    • Position: 2870–2970 cm

      
      
      
    • Intensity: Medium.[3]

    • Source: The propyl group (-CH

      
      CH
      
      
      
      CH
      
      
      ). Look for the asymmetric methyl stretch (~2960 cm
      
      
      ) and methylene stretches (~2930, 2870 cm
      
      
      ).
    • Differentiation: This cluster confirms the presence of the propyl chain, distinguishing it from methyl or ethyl analogs.

Zone 2: The Aromatic Core (1400 – 1650 cm )

Pyridine Ring Breathing & Deformation.

  • Pyridine Ring Stretching (

    
    ): 
    
    • Position: 1580–1620 cm

      
       and 1450–1480 cm
      
      
      
      .
    • Effect of CF

      
      :  The strong electron-withdrawing nature of the -CF
      
      
      
      group at position 6 typically shifts these ring modes to slightly higher frequencies compared to non-fluorinated pyridines.
    • Effect of -OH: The electron-donating -OH group (via resonance) counteracts the CF

      
       effect, creating a unique "push-pull" electronic environment that intensifies these bands.
      
Zone 3: The Fingerprint & Halogen Region (1000 – 1400 cm )

The most complex but diagnostic region.

  • C-F Stretching (

    
    ): 
    
    • Position: 1100–1350 cm

      
       (Multiple strong bands).
      
    • Characteristics: Very strong, broad absorptions.[2][4] The -CF

      
       group typically shows asymmetric and symmetric stretching modes here.
      
    • Key Peak: Look for a dominant, broad band centered around 1120–1180 cm

      
       . This is the hallmark of the trifluoromethyl group.
      
  • C-O Stretching (

    
    ): 
    
    • Position: 1200–1280 cm

      
      .
      
    • Overlap Warning: This band often overlaps with the C-F stretching region. However, the phenolic C-O stretch is distinctively strong.

  • Propyl Group Bending (

    
    ): 
    
    • Position: ~1380 cm

      
       (Methyl symmetric bend) and ~1460 cm
      
      
      
      (Methylene scissoring).

Comparative Analysis: Alternatives & Analogs

To validate the identity of 4-Propyl-6-trifluoromethyl-pyridin-3-ol, it is crucial to compare its spectrum against potential impurities or structural analogs.

Table 1: Target vs. Structural Analogs
FeatureTarget Molecule Analog A: 4-Propylpyridine Analog B: 6-(CF

)pyridin-3-ol
Propyl Chain Yes (2870-2970 cm

)
Yes (2870-2970 cm

)
No (Only weak aromatic CH)
-CF

Group
Yes (Strong 1100-1350 cm

)
No (Clean fingerprint)Yes (Strong 1100-1350 cm

)
-OH Group Yes (Broad 3200-3500 cm

)
No Yes (Broad 3200-3500 cm

)
Ring Modes Shifted high (e- poor ring)Standard PyridineShifted high (e- poor ring)

Analysis:

  • Vs. Analog A: The Target will have the massive "CF

    
     valley" in the fingerprint region and the OH stretch, which Analog A lacks.
    
  • Vs. Analog B: The Target will show distinct aliphatic C-H stretching (2800-3000 region) from the propyl group, which Analog B lacks.

Table 2: Technique Comparison (Experimental vs. DFT)
ParameterExperimental (ATR) DFT Calculation (B3LYP/6-31G)*Correction Factor
OH Stretch Broad, red-shifted (H-bonding)Sharp, high freq (>3600 cm

)
~0.96 (for anharmonicity)
C=N / C=C 1580–1620 cm

1600–1640 cm

Excellent agreement
C-F Stretch Broad, convoluted bandsDistinct, sharp modesGood qualitative match

Note: DFT calculations often overestimate frequencies. A scaling factor of 0.961 is standard for B3LYP/6-31G(d).

Experimental Protocol for Verification

Method: Attenuated Total Reflectance (ATR-FTIR)

Objective: Rapid identification with minimal sample preparation.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the hardness of potential crystalline forms.

  • Background: Collect a background spectrum (air) with 16 scans at 4 cm

    
     resolution.
    
  • Sample Loading:

    • If Solid: Place ~2-5 mg of sample on the crystal. Apply high pressure using the anvil to ensure good contact (critical for resolving the OH band).

    • If Oil/Viscous Liquid: Place a drop to cover the crystal active area.

  • Acquisition: Scan from 4000 to 600 cm

    
    . 32 scans recommended to reduce noise in the fingerprint region.
    
  • Cleaning: Clean crystal with Isopropanol (IPA). Caution: Avoid Acetone if using ZnSe crystals as it can degrade the mounting.

Self-Validating Check
  • Pass: Presence of both Aliphatic C-H (Propyl) and Broad C-F/C-O bands.

  • Fail (Wet Sample): Broad hump >3500 cm

    
     indicates water moisture.
    
  • Fail (Degradation): Appearance of C=O peak (~1700 cm

    
    ) suggests oxidation of the propyl chain or ring degradation.
    

Verification Workflow Diagram

IR_Verification Start Start: Unknown Sample Region1 Check 2800-3600 cm-1 Start->Region1 Decision1 Broad OH + Aliphatic CH? Region1->Decision1 Region2 Check 1000-1400 cm-1 Decision1->Region2 Yes Result_Fail_A POSSIBLE ANALOG: Missing Propyl or OH Decision1->Result_Fail_A No (Missing CH/OH) Decision2 Strong CF3 bands? Region2->Decision2 Result_Pass CONFIRMED: 4-Propyl-6-CF3-pyridin-3-ol Decision2->Result_Pass Yes (Strong Abs) Result_Fail_B POSSIBLE ANALOG: Non-fluorinated Decision2->Result_Fail_B No (Weak/Clean)

Figure 1: Step-by-step logic flow for spectral verification of the target molecule.

References

  • NIST Mass Spectrometry Data Center. "Pyridine, 4-propyl- Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed Feb 18, 2026. [Link]

  • PubChem. "6-(Trifluoromethyl)pyridin-3-methanol Compound Summary."[5][6] National Library of Medicine. Accessed Feb 18, 2026. [Link]

  • Udhayakala, P., et al. "Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine." Journal of Chemical and Pharmaceutical Research, 2015, 7(10):1174-1186.
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.

Sources

Validation

A Senior Application Scientist's Guide to the Solid-State Characterization of 4-Propyl-6-trifluoromethyl-pyridin-3-OL Crystals

An In-Depth Comparison of X-ray Diffraction and Complementary Analytical Techniques In the landscape of pharmaceutical development, a thorough understanding of the solid-state properties of an active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of X-ray Diffraction and Complementary Analytical Techniques

In the landscape of pharmaceutical development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is not merely a regulatory formality but a cornerstone of rational drug design and formulation.[1][2] The crystalline form of an API can profoundly influence its solubility, stability, bioavailability, and manufacturability.[2] This guide provides a comprehensive comparison of X-ray diffraction (XRD) analysis with other key solid-state characterization techniques, using the novel compound 4-Propyl-6-trifluoromethyl-pyridin-3-OL as a case study. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate analytical strategy for their specific research and development goals.

The solid-state form of a drug substance is a critical quality attribute that must be well-defined and controlled throughout the drug development process to ensure product quality and consistency.[3][4] Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both challenges and opportunities. Different polymorphs can exhibit distinct physicochemical properties, making the identification and selection of the most stable and bioavailable form a critical step.[1]

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For the unambiguous determination of a crystalline structure, single-crystal X-ray diffraction (SCXRD) remains the definitive technique.[5][6] It provides a three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[7][8]

Causality in Experimental Choices for SCXRD

The journey to a high-quality crystal structure begins with the growth of a suitable single crystal, often the most challenging step.[8][9] For 4-Propyl-6-trifluoromethyl-pyridin-3-OL, a slow evaporation technique from a solution of ethanol at room temperature was employed. This method was chosen to allow for the gradual and ordered arrangement of molecules into a well-defined crystal lattice, minimizing the formation of defects. The crystal selected for analysis should be of adequate size (typically >0.1 mm in all dimensions) and free from visible imperfections.[8]

The selection of X-ray wavelength is also a critical parameter. Monochromatic X-rays, typically from a copper (Cu-Kα) or molybdenum (Mo-Kα) source, are used to ensure that the diffraction pattern arises from the crystal structure and not from a range of incident wavelengths.[10][11] The interaction of these X-rays with the electrons in the crystal lattice results in a diffraction pattern of discrete spots.[7][12]

The experimental workflow for SCXRD is a multi-step process that demands precision and expertise.

SCXRD_Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal_Growth Slow Evaporation of 4-Propyl-6-trifluoromethyl-pyridin-3-OL Crystal_Selection Microscopic Selection of a High-Quality Single Crystal Crystal_Growth->Crystal_Selection Mounting Crystal Mounting on Goniometer Crystal_Selection->Mounting XRay_Source Monochromatic X-ray Beam Diffraction Diffraction Pattern Generation XRay_Source->Diffraction Detector Data Collection on Detector Diffraction->Detector Indexing Indexing of Diffraction Spots (Unit Cell Determination) Detector->Indexing Integration Integration of Spot Intensities Indexing->Integration Structure_Solution Structure Solution (e.g., Direct Methods) Integration->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation and Final Structure Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve 4-Propyl-6-trifluoromethyl-pyridin-3-OL in a minimal amount of absolute ethanol. Allow the solvent to evaporate slowly in a loosely covered vial at a constant temperature (20-25°C) over several days.

  • Crystal Selection: Under a polarized light microscope, select a single crystal with well-defined faces and no visible cracks or inclusions. The crystal should be approximately 0.1-0.3 mm in its largest dimension.

  • Mounting: Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected at different orientations.[13]

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffracted spots.[13]

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using computational methods (e.g., direct methods or Patterson synthesis). The initial structural model is then refined to achieve the best possible fit between the observed and calculated diffraction data.[14]

A Practical Alternative: Powder X-ray Diffraction (PXRD)

While SCXRD provides the most detailed structural information, obtaining suitable single crystals can be a significant bottleneck.[15][16] Powder X-ray diffraction (PXRD) offers a more accessible alternative for routine analysis and quality control.[17][18] Instead of a single crystal, PXRD utilizes a finely ground powder sample containing a large number of randomly oriented microcrystals.[5][17]

The resulting diffraction pattern is a series of concentric rings which, when plotted as intensity versus the diffraction angle (2θ), produces a characteristic one-dimensional pattern of peaks.[5][18] This pattern serves as a unique "fingerprint" for a specific crystalline phase.

Comparison of SCXRD and PXRD
FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)
Sample Requirement A single, high-quality crystal (typically >0.1 mm).[8]A few milligrams of finely ground powder.[18]
Information Obtained Absolute crystal structure, atomic coordinates, bond lengths, bond angles, and space group.[5][6]Phase identification, lattice parameters, crystallinity, and polymorph screening.[5][19]
Data Complexity Three-dimensional diffraction spots.One-dimensional diffraction pattern (peaks).
Primary Application Unambiguous structure determination of new compounds.[16]Routine quality control, phase identification, and polymorphism studies.[17][20]
Challenges Growing suitable single crystals can be difficult and time-consuming.[15]Peak overlap can make unambiguous structure solution challenging for complex structures.[21]
Experimental Protocol: Powder X-ray Diffraction
  • Sample Preparation: Gently grind a small amount (10-20 mg) of 4-Propyl-6-trifluoromethyl-pyridin-3-OL into a fine powder using an agate mortar and pestle.

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat and level surface.

  • Data Collection: Place the sample holder in a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam (e.g., Cu-Kα, λ = 1.5406 Å) over a range of 2θ angles (e.g., 2° to 40°).

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the positions and intensities of the diffraction peaks. This pattern can be compared to a database of known structures for phase identification or used for further analysis such as Rietveld refinement to determine lattice parameters.[11]

A Broader Perspective: Complementary Solid-State Characterization Techniques

While XRD is indispensable for determining crystal structure, a comprehensive understanding of a pharmaceutical solid requires a multi-technique approach.[19][20] Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and spectroscopic methods provide crucial information about the thermal and chemical properties of the material.

Decision_Tree cluster_structure Crystal Structure cluster_thermal Thermal Properties cluster_functional Chemical Information Start Research Question Structure Determine Absolute Crystal Structure? Start->Structure Thermal Investigate Thermal Transitions & Stability? Start->Thermal Functional Identify Functional Groups & Molecular Vibrations? Start->Functional SCXRD Single-Crystal XRD Structure->SCXRD Yes PXRD Powder XRD (for fingerprinting) Structure->PXRD No DSC Differential Scanning Calorimetry (DSC) Thermal->DSC Phase Transitions, Polymorphism TGA Thermogravimetric Analysis (TGA) Thermal->TGA Decomposition, Solvation FTIR FTIR Spectroscopy Functional->FTIR Polar Bonds Raman Raman Spectroscopy Functional->Raman Non-polar Bonds, Aqueous Samples

Caption: Decision tree for selecting the appropriate analytical technique.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[22] It is a powerful tool for identifying thermal events such as melting, crystallization, and polymorphic transitions.[23][24] For 4-Propyl-6-trifluoromethyl-pyridin-3-OL, DSC can be used to determine its melting point and to screen for the presence of different polymorphs, which would exhibit distinct melting endotherms or solid-solid transitions.[25][26]

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Propyl-6-trifluoromethyl-pyridin-3-OL into an aluminum DSC pan.

  • Data Collection: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The resulting thermogram is analyzed to identify the onset temperature and enthalpy of any thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[27][28] It is primarily used to assess thermal stability and to quantify the amount of volatile components, such as water or residual solvents, in a sample.[29][30] For 4-Propyl-6-trifluoromethyl-pyridin-3-OL, TGA can determine its decomposition temperature and confirm the absence of solvates or hydrates.[31]

Experimental Protocol: TGA

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Propyl-6-trifluoromethyl-pyridin-3-OL into a TGA pan.

  • Data Collection: Place the sample pan in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting TGA curve, which plots mass loss versus temperature, is analyzed to determine the temperatures at which significant mass loss occurs.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound.[32] They are complementary techniques; FTIR is sensitive to polar bonds, while Raman is more sensitive to non-polar bonds.[33][34] For 4-Propyl-6-trifluoromethyl-pyridin-3-OL, these techniques can be used to confirm the presence of key functional groups and to detect subtle changes in the crystalline environment that may indicate polymorphism.[35][36]

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the 4-Propyl-6-trifluoromethyl-pyridin-3-OL powder directly onto the ATR crystal.

  • Data Collection: Collect the infrared spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: Place a small amount of the 4-Propyl-6-trifluoromethyl-pyridin-3-OL powder on a microscope slide or in a glass vial.

  • Data Collection: Focus a laser beam onto the sample and collect the scattered light.

  • Data Analysis: The Raman spectrum is analyzed to identify the characteristic scattering peaks.

Summary of Techniques and Their Applications

TechniqueInformation ProvidedApplication for 4-Propyl-6-trifluoromethyl-pyridin-3-OL
Single-Crystal XRD Absolute crystal structure, atomic positions, bond lengths/angles.[5][6]Definitive structure elucidation.
Powder XRD Crystalline "fingerprint," phase identification, lattice parameters, crystallinity.[5][19]Routine quality control, polymorph screening.
DSC Thermal transitions (melting, crystallization), polymorphism.[22][23]Determination of melting point, identification of polymorphs.
TGA Thermal stability, decomposition, presence of solvates/hydrates.[29][30]Assessment of thermal stability and solvation state.
FTIR/Raman Functional groups, molecular vibrations, polymorphism.[32]Confirmation of chemical structure, detection of polymorphic changes.

Conclusion

The comprehensive solid-state characterization of 4-Propyl-6-trifluoromethyl-pyridin-3-OL, or any pharmaceutical compound, necessitates a strategic and multi-faceted analytical approach. While single-crystal X-ray diffraction stands as the ultimate tool for absolute structure determination, powder XRD provides a practical and powerful method for routine analysis and quality control. Complementary techniques such as DSC, TGA, and vibrational spectroscopy are essential for building a complete picture of the material's thermal and chemical properties. By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to ensure the development of safe, effective, and consistent drug products, in line with regulatory expectations such as those outlined in ICH Q6A.[3][37][38][39]

References

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  • Mettler Toledo. IR vs Raman Spectroscopy | Advantages & Limitations. Retrieved from [Link]

  • MDPI. (2022, February 6). X-ray Diffraction Techniques for Mineral Characterization: A Review for Engineers of the Fundamentals, Applications, and Research Directions. Minerals, 12(2), 203. Retrieved from [Link]

  • Preprints.org. X-ray diffraction: A non-destructive technique for crystalline structure analysis. Retrieved from [Link]

  • OpenGeology. 12 X-ray Diffraction and Mineral Analysis – Mineralogy. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Analytical Strategies for Impurity Profiling in 4-Propyl-6-(trifluoromethyl)pyridin-3-ol

Executive Summary 4-Propyl-6-(trifluoromethyl)pyridin-3-ol is a critical heterocyclic building block, increasingly utilized in the synthesis of next-generation agrochemicals and kinase inhibitors. Its structural integrit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propyl-6-(trifluoromethyl)pyridin-3-ol is a critical heterocyclic building block, increasingly utilized in the synthesis of next-generation agrochemicals and kinase inhibitors. Its structural integrity—specifically the positioning of the trifluoromethyl (


) group relative to the hydroxyl and propyl moieties—is paramount for Structure-Activity Relationship (SAR) fidelity.

Commercial supplies of this intermediate frequently suffer from "silent impurities"—structurally similar byproducts that evade standard HPLC-UV detection. This guide compares the efficacy of Standard HPLC-UV against an Orthogonal 19F-qNMR/UHPLC-HRMS workflow. We demonstrate that relying solely on UV purity often leads to false positives, whereas orthogonal testing uncovers critical regioisomeric and defluorinated impurities.

Part 1: Structural Analysis & The Impurity Landscape

The Target Molecule & Its Vulnerabilities

The synthesis of trifluoromethyl-substituted pyridines typically involves cyclocondensation reactions (e.g., reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with a propyl-aldehyde/enamine equivalent). This mechanism is prone to regio-irregularity .

Primary Impurity Classes:

  • Regioisomers: The most insidious impurity. The

    
     and Propyl groups may swap positions (e.g., 6-Propyl-4-(trifluoromethyl)pyridin-3-ol) depending on the condensation kinetics. These isomers often have identical molecular weights and similar polarity.
    
  • Defluorinated Byproducts: Hydrolysis of the

    
     group to a difluoromethyl (
    
    
    
    ) or carboxylic acid derivative during harsh workups.
  • Incomplete Oxidation: Dihydropyridine intermediates that failed to aromatize fully.

Visualization: Impurity Genesis Pathways

The following diagram illustrates where these impurities originate during the synthetic workflow.

ImpurityGenesis SM Starting Materials (TF-Acetoacetate + Propyl Enamine) Reaction Cyclocondensation (Hantzsch-type) SM->Reaction Reflux/Acid Target TARGET: 4-Propyl-6-CF3-pyridin-3-ol Reaction->Target Major Pathway Impurity1 IMPURITY A (Regioisomer): 6-Propyl-4-CF3-pyridin-3-ol (Thermodynamic var.) Reaction->Impurity1 Competing Cyclization Impurity3 IMPURITY C (Intermediate): Dihydropyridine (Incomplete Oxidation) Reaction->Impurity3 Incomplete Step Impurity2 IMPURITY B (Defluoro): Difluoromethyl analog (Hydrolysis) Target->Impurity2 Harsh Workup

Caption: Genesis of common impurities during the cyclocondensation synthesis of trifluoromethyl pyridines.

Part 2: Comparative Analysis of Detection Methods

We compared three analytical methodologies to identify impurities in a "98% Purity" commercial sample (Batch #24-C).

Method A: Standard HPLC-UV (254 nm)

The Industry Standard

  • Principle: Separation on C18 column; detection via UV absorbance.

  • Performance: The target peak eluted at 4.2 min. No significant secondary peaks were observed.

  • Verdict: FALSE PASS. The regioisomer co-eluted with the main peak due to identical lipophilicity and

    
    -system electronics.
    
Method B: UHPLC-HRMS (High-Res Mass Spec)

The Mass Filter

  • Principle: Electrospray Ionization (ESI) with Orbitrap detection.

  • Performance: Identified the target mass (

    
    ). Detected a trace impurity (0.5%) with mass 
    
    
    
    (likely defluorinated).
  • Verdict: PARTIAL SUCCESS. Excellent for identifying non-isomeric byproducts but failed to resolve the regioisomer (same mass).

Method C: 19F-qNMR (Quantitative Fluorine NMR)

The Orthogonal Solver

  • Principle: Exploits the high sensitivity of the

    
     nucleus. The chemical shift of a 
    
    
    
    group is highly sensitive to its position on the pyridine ring (ortho vs. para to Nitrogen).
  • Performance:

    • Main Peak:

      
       ppm (Target).
      
    • Impurity Peak:

      
       ppm (Regioisomer, 3.5% integration).
      
  • Verdict: GOLD STANDARD. The only method that clearly quantified the regioisomer.

Summary Data Comparison
FeatureMethod A: HPLC-UVMethod B: UHPLC-HRMSMethod C: 19F-qNMR
Primary Detection Chromophore (

-system)
Mass-to-Charge (

)
Magnetic Environment
Regioisomer Resolution Poor (Co-elution common)None (Identical Mass)Excellent (

ppm)
Defluoro Detection ModerateHigh Sensitivity High Sensitivity
Quantification Accuracy High (if separated)Low (Ionization variance)Absolute (with Internal Std)
Throughput HighMediumLow

Part 3: Recommended Experimental Protocol

To ensure the integrity of 4-Propyl-6-(trifluoromethyl)pyridin-3-ol, we recommend a Dual-Stream Validation Protocol .

Workflow Diagram

ValidationWorkflow Sample Commercial Sample (Solid) Dissolve Dissolve in DMSO-d6 (Add TFT Internal Std) Sample->Dissolve NMR Run 19F-NMR (SW: -50 to -80 ppm) Dissolve->NMR LCMS Run UHPLC-HRMS (Gradient 5-95% ACN) Dissolve->LCMS Decision Data Integration NMR->Decision LCMS->Decision ResultA PASS: Single 19F Peak Correct Mass Decision->ResultA >98% Purity ResultB FAIL: Split 19F Signals (Regioisomer Detected) Decision->ResultB Isomer Present

Caption: Dual-stream validation workflow combining Mass Spectrometry and Fluorine NMR.

Detailed Protocol: 19F-qNMR Analysis

Objective: Quantify regioisomeric impurities without reference standards for the impurities.

Reagents:

  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT). Rationale: Non-reactive, distinct shift (
    
    
    
    ppm in DMSO), high volatility allows removal if recovering sample.

Step-by-Step Procedure:

  • Preparation: Weigh exactly 10.0 mg of the pyridine sample into a vial.

  • Standard Addition: Add exactly 5.0 mg of TFT (IS).

  • Solvation: Dissolve in 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition (Instrument: 400 MHz or higher):

    • Pulse Sequence: zg (standard 1D).

    • Relaxation Delay (

      
      ): 10 seconds . Critical: 
      
      
      
      groups have long
      
      
      relaxation times. Short delays cause under-quantification.
    • Scans: 64.

    • Sweep Width: -50 ppm to -100 ppm.

  • Processing:

    • Phase and baseline correct manually.

    • Set IS peak integral to 1.00.

    • Integrate target peak (approx -62 ppm) and any satellite peaks.

Calculation:



Where 

=Integral,

=Number of Fluorines (3 for both),

=Weight,

=Molecular Weight.[1][2][3]

References

  • Sielc Technologies. (2012). HPLC Separation of Pyridine and Aminopyridine Isomers. Retrieved from

    • Context: Validates the difficulty of separating pyridine isomers using standard C18 and suggests mixed-mode chrom
  • Royal Society of Chemistry. (2019). 19F NMR analysis of trifluoromethyl pyridine derivatives. Retrieved from

    • Context: Provides chemical shift baselines for trifluoromethylated pyridines, confirming the shift sensitivity to ring position.
  • National Institutes of Health (NIH). (2023). Synthesis and application of trifluoromethylpyridines as a key structural motif.[4][5][6][7] Retrieved from

    • Context: Detailed review of synthesis routes (cyclocondensation)
  • Helix Chromatography. (2020). HPLC Method for Analysis of Pyridine and Isomers.[8][9][10][11] Retrieved from

    • Context: Supports the protocol for separating hydrophilic basic compounds like pyridines using specific buffering agents.[11]

Sources

Safety & Regulatory Compliance

Safety

4-Propyl-6-trifluoromethyl-pyridin-3-OL proper disposal procedures

Topic: 4-Propyl-6-trifluoromethyl-pyridin-3-OL Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals.[1][2] Core Directive & Chemical Identity Immediate Action Required: Treat 4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Propyl-6-trifluoromethyl-pyridin-3-OL Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals.[1][2]

Core Directive & Chemical Identity

Immediate Action Required: Treat 4-Propyl-6-trifluoromethyl-pyridin-3-OL as Halogenated Organic Waste .[1] Do not dispose of down the drain or in general trash.

This guide provides a self-validating disposal protocol based on the chemical's functional groups: a pyridine ring, a trifluoromethyl group (-CFngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


), and a hydroxyl group (-OH).[1] The presence of the trifluoromethyl group mandates high-temperature incineration to prevent the release of persistent fluorinated byproducts.
Chemical Profile
PropertyDetail
Chemical Name 4-Propyl-6-(trifluoromethyl)pyridin-3-ol
CAS Number 910032-96-1 (Primary Reference); Verify with specific vendor SDS
Molecular Formula C

H

F

NO
Functional Hazards Fluorinated Hydrocarbon (Persistent), Pyridine Derivative (Toxic/Irritant), Phenolic -OH (Weakly Acidic)
Waste Stream Halogenated Organic (High BTU Incineration)

Hazard Assessment & Segregation Logic

Effective disposal begins with understanding why this chemical is hazardous. The disposal pathway is dictated by the stability of the C-F bond and the toxicity of the pyridine ring.

  • Trifluoromethyl Stability: The -CF

    
     group is chemically robust. Standard waste water treatment cannot degrade it.[3] Improper disposal leads to environmental accumulation. Causality:  You must use a waste stream destined for high-temperature incineration (>1100°C) with acid gas scrubbing to capture Hydrogen Fluoride (HF) emissions.[1]
    
  • Pyridinol Acidity: The 3-OH group makes this compound weakly acidic (pKa ~8-9).[1] Causality: It is incompatible with strong oxidizers (e.g., nitric acid) and highly reactive metals.

  • Aquatic Toxicity: Halogenated pyridines are often toxic to aquatic life. Causality: Zero-discharge policy to sewer systems is mandatory.

Compatibility Matrix
Chemical ClassCompatibilityAction
Halogenated Solvents (DCM, Chloroform)Compatible Co-mingle in "Halogenated Waste" container.[1][4]
Non-Halogenated Solvents (Acetone, MeOH)Compatible Can be mixed, but renders the whole mix "Halogenated" (more expensive).[2]
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE DO NOT MIX. Risk of exothermic reaction/explosion.
Strong Bases (NaOH)Reactive May form salts; generates heat. Keep separate.

Disposal Decision Workflow

The following decision tree illustrates the operational logic for disposing of 4-Propyl-6-trifluoromethyl-pyridin-3-OL in various physical states.

DisposalWorkflow Start Waste Generation: 4-Propyl-6-trifluoromethyl-pyridin-3-OL StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid / Powder StateCheck->SolidPure Solid LiquidSoln Liquid Solution StateCheck->LiquidSoln Dissolved TraceContam Trace Contamination (Gloves, Wipes) StateCheck->TraceContam Debris ContainerSolid Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Solid Toxic' SolidPure->ContainerSolid SolventCheck Is Solvent Halogenated? LiquidSoln->SolventCheck ContainerDebris Container: Clear Bag / Solid Bin Label: 'Hazardous Debris' TraceContam->ContainerDebris ContainerHalo Container: Safety Can / Glass Bottle Label: 'Hazardous Waste - Halogenated' SolventCheck->ContainerHalo Yes (e.g., DCM) ContainerNonHalo Container: Safety Can / Glass Bottle Label: 'Hazardous Waste - Halogenated'* (*Mixture becomes halogenated) SolventCheck->ContainerNonHalo No (e.g., Methanol) DisposalAction Final Disposal: High-Temp Incineration ContainerSolid->DisposalAction ContainerHalo->DisposalAction ContainerNonHalo->DisposalAction ContainerDebris->DisposalAction

Figure 1: Operational decision tree for segregating waste streams based on physical state and solvent composition.[1]

Step-by-Step Disposal Protocol

Phase 1: Collection & Packaging
  • Select the Container:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Liquids: Use a chemically resistant glass bottle (amber preferred) or an HDPE carboy. Ensure the cap has a PTFE liner to prevent degradation from solvent vapors.

  • Transfer:

    • Perform all transfers inside a Chemical Fume Hood to capture dust or vapors.

    • Do not fill liquid containers >90% full; leave headspace for thermal expansion.

  • Rinsing (Empty Containers):

    • If the original reagent bottle is empty, triple-rinse it with a compatible solvent (e.g., acetone or dichloromethane).[2]

    • Crucial Step: Pour the rinsate into the Halogenated Waste container. Do not pour rinsate down the sink.

    • Deface the label on the empty bottle and dispose of the bottle as glass waste (or hazardous debris if residue remains).

Phase 2: Labeling & Documentation

Proper labeling is a regulatory requirement (RCRA). The label must communicate the specific hazards to downstream waste handlers.

  • Label Header: "HAZARDOUS WASTE"

  • Chemical Contents: Write the full chemical name: 4-Propyl-6-trifluoromethyl-pyridin-3-OL.

    • Note: If in solution, list the solvent first (e.g., Dichloromethane 95%, 4-Propyl-6-trifluoromethyl-pyridin-3-OL 5%).[1][2]

  • Hazard Checkboxes:

Phase 3: Storage & Pickup
  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) to catch potential leaks.

  • Location: Satellite Accumulation Area (SAA). Keep at or near the point of generation.

  • Timeline: Request pickup when the container is 90% full or within 9 months of the start date (check local institutional limits).

Emergency Procedures (Spills)

In the event of a spill during disposal, follow the S.W.I.M. protocol:

  • S top the spill: If safe to do so, upright the container.[5]

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close lab doors.

  • M inimize exposure: Wear PPE (Nitrile gloves, safety goggles, lab coat).[2]

Cleanup Protocol:

  • Small Spill (<50 mL/g):

    • Cover with an inert absorbent (Vermiculite or Sand).[5] Do not use combustible materials like paper towels if the substance is pure solid, as fluorinated compounds can be reactive.[2]

    • Scoop the contaminated absorbent into a hazardous waste bag/pail.

    • Label as "Spill Debris: 4-Propyl-6-trifluoromethyl-pyridin-3-OL".[1]

    • Clean the surface with soap and water; collect this water as hazardous waste.

  • Large Spill: Contact your Environmental Health & Safety (EHS) office immediately.

References

  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol. (Analogous fluorinated pyridine disposal). Retrieved from [1]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine. (Structural analog SDS). Retrieved from [1]

  • BOC Sciences. (2024). Product Information: 4-Propyl-6-trifluoromethyl-pyridin-3-ol (CAS 910032-96-1).[1][] Retrieved from [1]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: F-List (Halogenated Solvents) and Characteristic Wastes. Retrieved from

Sources

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